Melperone hydrochloride
Description
Melperone hydrochloride is a low-potency antipsychotic drug belonging to the butyrophenone chemical class[“]. Structurally related to haloperidol, melperone has been used in the European Union for over 30 years[“]. It is known for its atypical properties, distinguishing it from typical antipsychotics[“].this compound has been studied for its effects on various neurotransmitter systems[“]. It exhibits low affinity for dopamine D2 receptors, which is characteristic of atypical antipsychotics. Research has shown that melperone has a higher selectivity for dopamine D4 receptors, contributing to its unique pharmacological profile.
The pharmacokinetics of this compound reveal that it has a bioavailability of 87% when administered intramuscularly and 54% when taken orally in syrup form[“]. It is metabolized in the liver and excreted primarily through the kidneys, with an elimination half-life of approximately 3-4 hours for oral administration and 6 hours for intramuscular injection.
This compound has been the subject of research exploring its potential therapeutic applications in treating psychiatric disorders, including its effects on sleep disorders, confusion, and psychomotor dysfunction in geriatric and psychiatric patients[“]
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHYXXIJLKFQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936649 | |
| Record name | 1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622-79-3 | |
| Record name | Melperone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1622-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melperone hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(p-fluorobenzoyl)propyl]-4-methylpiperazinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELPERONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88G640374K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Central Nervous System Pharmacodynamics of Melperone Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Melperone hydrochloride is an atypical antipsychotic agent belonging to the butyrophenone chemical class, structurally related to the typical antipsychotic haloperidol.[1][2][3] It has been utilized in clinical practice for several decades, particularly in European countries, for the management of schizophrenia, as well as for confusion, anxiety, and restlessness, especially in geriatric populations.[1][2][4] Melperone is distinguished by its "atypical" profile, characterized by a reduced propensity to induce extrapyramidal symptoms (EPS) and hyperprolactinemia compared to older, "typical" antipsychotics.[1][2][5] This guide provides a detailed examination of the pharmacodynamic properties of this compound within the central nervous system (CNS), focusing on its molecular interactions, effects on neurotransmitter systems, and the experimental methodologies used to elucidate these characteristics.
Core Pharmacodynamic Profile: A Multi-Receptor Antagonist
The primary mechanism of action of this compound is its antagonism of various neurotransmitter receptors in the CNS.[6] Its therapeutic efficacy is believed to stem from a combined antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2][4][6] A defining feature of melperone is its relatively weak affinity for the D2 receptor, which is thought to contribute to its favorable side-effect profile, particularly the low incidence of EPS.[1][2][7] The multifaceted receptor binding profile of melperone is detailed in the table below.
Data Presentation
Table 1: Receptor Binding Affinities of this compound
| Receptor Target | Binding Affinity (Kd or Ki, nM) | Reference |
| Serotonin 5-HT2A | 102 (Kd) / 120 (Ki) | [8][9] |
| Dopamine D2 | 180 (Kd) / 180 (Ki) | [8][9] |
| Adrenergic α1 | 180 (Kd) / 180 (Ki) | [8][9] |
| Adrenergic α2 | 150 (Kd) / 150 (Ki) | [8][9] |
| Histamine H1 | 580 (Kd) | [8][9] |
| Serotonin 5-HT2C | 2100 (Kd) | [8][9] |
| Serotonin 5-HT1A | 2200 (Kd) | [8][9] |
| Serotonin 5-HT1D | 3400 (Kd) | [8][9] |
| Muscarinic (M1-M5) | >10,000 (Kd) | [8][9] |
Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; lower values indicate higher affinity.
Primary Signaling Pathways in the CNS
Melperone's antipsychotic effect is primarily mediated by its blockade of postsynaptic D2 and 5-HT2A receptors. The antagonism of D2 receptors in the mesolimbic pathway is thought to be responsible for the reduction of positive psychotic symptoms like hallucinations and delusions.[6] Simultaneously, the blockade of 5-HT2A receptors is a key characteristic of many atypical antipsychotics and is believed to contribute to a lower risk of EPS and potential efficacy against negative symptoms.
Mandatory Visualization
Caption: Melperone's primary antagonistic action on D2 and 5-HT2A receptors.
Experimental Protocols
The quantitative data presented in this guide are derived from established experimental procedures. Understanding these methodologies is crucial for interpreting the pharmacodynamic profile of melperone.
Receptor Binding Affinity Assays
Competitive radioligand binding assays are the standard in vitro method for determining the affinity of a compound for a specific receptor.
References
- 1. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Melperone - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. The effect of melperone, an atypical antipsychotic drug, on cognitive function in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Pharmacological data of the atypical neuroleptic compound melperone (Buronil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
The Structural Relationship of Melperone to Haloperidol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural and functional relationship between two key butyrophenone antipsychotics: the atypical agent Melperone and the conventional antipsychotic Haloperidol. While sharing a common chemical scaffold, subtle structural modifications lead to significant differences in their pharmacological profiles and clinical effects. This document provides a detailed comparison of their receptor binding affinities, outlines the experimental methodologies used to determine these properties, and visualizes their impact on critical signaling pathways.
Core Structural Comparison
Melperone and Haloperidol are both derivatives of butyrophenone. Their fundamental structure consists of a fluorinated phenyl ketone attached to a four-carbon chain, which in turn is linked to a piperidine ring. The primary structural distinction between the two lies in the substitution at the 4-position of this piperidine ring.
-
Haloperidol possesses a hydroxyl group and a p-chlorophenyl group at the 4-position of the piperidine ring.[1][2]
-
Melperone , in contrast, features a methyl group at the 4-position of its piperidine ring.[3][4]
This seemingly minor difference in the piperidine substituent profoundly influences the pharmacodynamic and pharmacokinetic properties of these drugs, contributing to Melperone's classification as an "atypical" antipsychotic.
Receptor Binding Affinity Profiles
The therapeutic and adverse effects of antipsychotic drugs are largely determined by their binding affinities for various neurotransmitter receptors. The following table summarizes the inhibitory constants (Ki) of Melperone and Haloperidol for key dopamine, serotonin, and other receptors implicated in the treatment of psychosis. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Melperone Ki (nM) | Haloperidol Ki (nM) |
| Dopamine Receptors | ||
| D1 | >1000 | 18 |
| D2 | 180 | 0.517 - 1.45 |
| D3 | 240 | 0.7 |
| D4 | 120 | 5 |
| Serotonin Receptors | ||
| 5-HT1A | 2200 | 3600 |
| 5-HT2A | 102 | 120 |
| 5-HT2C | 2100 | 4700 |
| 5-HT6 | >10000 | 280 |
| 5-HT7 | >10000 | 180 |
| Adrenergic Receptors | ||
| α1 | 180 | 11 |
| α2 | 150 | 1300 |
| Histamine Receptors | ||
| H1 | 580 | 1800 |
| Muscarinic Receptors | ||
| M1 | >10000 | >10000 |
Data compiled from multiple sources. Absolute values may vary between studies depending on experimental conditions.
Experimental Protocols: Radioligand Binding Assays
The determination of receptor binding affinities, such as the Ki values presented above, is predominantly achieved through competitive radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a drug and its target receptor.[5]
Principle of Competitive Radioligand Binding Assay
This technique measures the ability of a test compound (e.g., Melperone or Haloperidol) to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor. By performing the assay with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) can be determined. The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.[6][7]
General Protocol for Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays
The following is a generalized protocol for a competitive radioligand binding assay for the D2 and 5-HT2A receptors, based on common methodologies found in the literature.[1][2][3][8]
1. Membrane Preparation:
-
Source: Cultured cells (e.g., HEK293 or CHO) stably expressing the human recombinant dopamine D2 or serotonin 5-HT2A receptor, or homogenized brain tissue from a suitable animal model (e.g., rat striatum for D2, cortex for 5-HT2A).
-
Homogenization: The cells or tissue are homogenized in a cold buffer solution (e.g., Tris-HCl) containing protease inhibitors to prevent protein degradation.
-
Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.
-
Washing: The membrane pellet is washed and resuspended in fresh buffer to remove endogenous substances that might interfere with the assay.
-
Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard protein assay (e.g., BCA or Bradford assay).
2. Assay Procedure:
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with physiological salt concentrations) is used for the incubation.
-
Radioligand:
- For D2 receptors: Typically [3H]-Spiperone or [3H]-Raclopride.
- For 5-HT2A receptors: Typically [3H]-Ketanserin or [3H]-Spiperone.
-
Non-specific Binding Control: To determine the amount of radioligand that binds to non-receptor components, a set of reactions is included that contain a high concentration of a non-labeled drug known to saturate the target receptor (e.g., unlabeled Haloperidol for D2, Ketanserin for 5-HT2A).
-
Incubation: The membrane preparation, radioligand, and varying concentrations of the test compound (or buffer for total binding, or a saturating concentration of a competitor for non-specific binding) are incubated together in assay tubes or a 96-well plate. The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
3. Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The specific binding data is plotted against the logarithm of the test compound concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
-
Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways and Mechanisms of Action
The antipsychotic effects of Melperone and Haloperidol are primarily attributed to their antagonism of dopamine D2 receptors in the mesolimbic pathway.[9] Their differing side-effect profiles, particularly the lower incidence of extrapyramidal symptoms with Melperone, are thought to be related to its lower affinity for D2 receptors and its distinct profile at other receptors, such as the serotonin 5-HT2A receptor.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. Activation of D2 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA) and modulates the function of various downstream targets, including ion channels and transcription factors.
Serotonin 5-HT2A Receptor Signaling Pathway
Serotonin 5-HT2A receptors are GPCRs that couple to the Gq/11 family of G-proteins. Activation of these receptors by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway plays a role in modulating the release of other neurotransmitters, including dopamine. The antagonism of 5-HT2A receptors by atypical antipsychotics like Melperone is thought to contribute to their efficacy against negative symptoms and their reduced liability for extrapyramidal side effects.
Conclusion
The structural relationship between Melperone and Haloperidol provides a compelling case study in psychopharmacology, demonstrating how subtle modifications to a common chemical scaffold can engender significant differences in receptor binding profiles and, consequently, clinical utility. While both are effective antipsychotics, Melperone's lower affinity for the D2 receptor and its distinct pattern of engagement with other receptors, such as the 5-HT2A receptor, underpin its classification as an atypical antipsychotic with a potentially more favorable side-effect profile. A thorough understanding of these structure-activity relationships is paramount for the rational design and development of novel antipsychotic agents with improved efficacy and tolerability.
References
- 1. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding competition assay: Significance and symbolism [wisdomlib.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
Melperone Hydrochloride: A Technical Guide for the Atypical Antipsychotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melperone hydrochloride is a butyrophenone derivative classified as an atypical antipsychotic, demonstrating a pharmacological profile distinct from conventional neuroleptics. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, receptor binding affinity, pharmacokinetics, and clinical data. Detailed experimental protocols for key preclinical and clinical evaluation methods are provided to support further research and development. Additionally, relevant signaling pathways are visualized to elucidate its molecular interactions.
Introduction
Melperone, a butyrophenone antipsychotic, has been in clinical use in several European countries for decades for the treatment of schizophrenia, as well as for managing agitation and anxiety, particularly in elderly patients.[1][2] While structurally related to the typical antipsychotic haloperidol, Melperone exhibits a distinct pharmacological profile that aligns it with atypical antipsychotics.[2] This is primarily characterized by its lower propensity to induce extrapyramidal side effects (EPS) and hyperprolactinemia compared to first-generation antipsychotics.[3][4] This guide serves as a comprehensive technical resource, consolidating key data and methodologies relevant to the study of this compound.
Mechanism of Action
This compound's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[5][6] The "atypical" profile is thought to stem from its relatively weak affinity for D2 receptors and a higher affinity for 5-HT2A receptors, a characteristic shared with other second-generation antipsychotics.[5][7] This dual antagonism is believed to contribute to its efficacy against the positive symptoms of schizophrenia while mitigating the risk of motor side effects.[6] Blockade of mesolimbic dopamine pathways is associated with the reduction of positive symptoms like hallucinations and delusions.[8]
Furthermore, Melperone exhibits affinity for other receptors, including α1- and α2-adrenergic receptors, which may contribute to its overall clinical effects, including potential cardiovascular side effects.[7][9] Its weak binding to muscarinic and histaminic H1 receptors suggests a lower likelihood of anticholinergic and sedative side effects, respectively.[9]
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that typically couples to the Gi/o pathway.[10] Antagonism of this receptor by Melperone in the mesolimbic pathway is central to its antipsychotic effect.
Serotonin 5-HT2A Receptor Signaling Pathway
The serotonin 5-HT2A receptor is a Gq/11-coupled GPCR.[11] Antagonism of this receptor by Melperone is thought to contribute to its atypical properties, including a lower risk of EPS and potential benefits for negative symptoms and cognitive function.
Data Presentation
Receptor Binding Profile
The following table summarizes the binding affinities of this compound for various neurotransmitter receptors.
| Receptor | Kd (nM)[2][9] | Ki (nM)[7][12] |
| Dopamine | ||
| D2 | 180 | 180 |
| Serotonin | ||
| 5-HT1A | 2200 | - |
| 5-HT1D | 3400 | - |
| 5-HT2A | 102 | 120 |
| 5-HT2C | 2100 | - |
| Adrenergic | ||
| α1 | 180 | 180 |
| α2 | 150 | 150 |
| Histamine | ||
| H1 | 580 | - |
| Muscarinic | ||
| M1-M5 | >10000 | - |
Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; lower values indicate higher affinity.
Pharmacokinetic Properties
This table outlines the key pharmacokinetic parameters of this compound.
| Parameter | Value | Reference |
| Bioavailability | 50-70% (oral) | [5] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3.0 hours (oral) | [5] |
| Elimination Half-life | 3 - 4 hours (oral) | [5] |
| ~6 hours (intramuscular) | [5] | |
| Metabolism | Primarily hepatic | [5] |
| Excretion | Mainly in urine, with small amounts of unchanged drug | [5] |
Experimental Protocols
In Vitro Assays: Receptor Binding
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing human D2 receptors.
-
[3H]-Spiperone (radioligand).
-
Unlabeled Haloperidol (for non-specific binding determination).
-
This compound (test compound).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293-D2 cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Assay buffer.
-
A fixed concentration of [3H]-Spiperone (typically at or below its Kd).
-
A range of concentrations of this compound.
-
For non-specific binding, add a high concentration of unlabeled Haloperidol (e.g., 10 µM).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of Melperone that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To determine the binding affinity (Ki) of this compound for the serotonin 5-HT2A receptor.
Materials:
-
CHO-K1 cells stably expressing human 5-HT2A receptors.
-
[3H]-Ketanserin (radioligand).[1]
-
Unlabeled Ketanserin or another high-affinity 5-HT2A antagonist (for non-specific binding).[1]
-
This compound (test compound).
-
Assay Buffer: 50 mM Tris-HCl, 0.1% ascorbic acid, 10 µM pargyline, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure: The procedure is analogous to the D2 receptor binding assay, with the following modifications:
-
Use CHO-K1 cells expressing the 5-HT2A receptor.
-
Use [3H]-Ketanserin as the radioligand.
-
Use a high concentration of unlabeled Ketanserin for non-specific binding.
-
Incubation is typically for 60 minutes at room temperature.[1]
In Vivo Preclinical Models
Objective: To assess the potential of this compound to induce extrapyramidal side effects (catalepsy).
Animals: Male Sprague-Dawley rats (250-300 g).[13]
Apparatus: A horizontal bar (1 cm diameter) elevated 10 cm from a flat surface.[14]
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound (various doses, intraperitoneally) or vehicle control. A positive control group receiving Haloperidol (e.g., 0.5 mg/kg, i.p.) should be included.[14]
-
Catalepsy Assessment: At various time points after injection (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the elevated bar.
-
Scoring: Measure the time (in seconds) the rat maintains this posture (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: Compare the mean descent latencies between the Melperone-treated groups, the vehicle control group, and the Haloperidol-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Objective: To evaluate the antipsychotic potential of this compound by its ability to inhibit dopamine-agonist induced stereotyped behaviors.
Animals: Male Sprague-Dawley rats (200-250 g).[13]
Apparatus: Transparent observation cages.
Procedure:
-
Acclimation: Acclimate rats to the observation cages for 30-60 minutes.
-
Pre-treatment: Administer this compound (various doses, i.p.) or vehicle control.
-
Induction of Stereotypy: After a pre-determined time (e.g., 30-60 minutes), administer d-amphetamine (e.g., 5 mg/kg, i.p.) to all animals.[13]
-
Observation and Scoring: Observe the rats for stereotyped behaviors (e.g., sniffing, licking, gnawing, head weaving) at regular intervals (e.g., every 10 minutes for 1-2 hours). Use a standardized rating scale (e.g., a 0-4 scale where 0 is normal behavior and 4 is continuous, intense stereotypy).
-
Data Analysis: Compare the mean stereotypy scores over time between the Melperone-treated groups and the vehicle control group using appropriate statistical methods (e.g., repeated measures ANOVA).
Clinical Trial Protocol (Exemplary)
Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled, Multicenter Study to Evaluate the Efficacy and Safety of this compound in Patients with Acute Schizophrenia.
Primary Objective: To evaluate the efficacy of this compound compared to placebo in reducing the symptoms of acute schizophrenia.
Study Design:
-
Phase: III
-
Design: Randomized, double-blind, placebo-controlled, parallel-group.
-
Duration: 6 weeks of treatment followed by a 2-week follow-up.[3]
-
Population: Adults aged 18-65 with a DSM-5 diagnosis of schizophrenia experiencing an acute psychotic episode.
-
Intervention:
-
This compound (e.g., 100 mg/day or 400 mg/day, oral).[3]
-
Placebo.
-
-
Randomization: 1:1:1 ratio to the three treatment arms.
Key Assessments:
-
Efficacy:
-
Primary Endpoint: Change from baseline to week 6 in the Positive and Negative Syndrome Scale (PANSS) total score.
-
Secondary Endpoints: Change from baseline in PANSS positive and negative subscale scores, Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales.
-
-
Safety and Tolerability:
-
Incidence of adverse events (AEs).
-
Extrapyramidal symptoms (assessed by scales such as the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS)).
-
Weight change, vital signs, ECGs, and laboratory parameters (including prolactin levels).
-
Statistical Analysis:
-
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population using a mixed-effects model for repeated measures (MMRM) to analyze the change from baseline in PANSS total score.
-
Safety analyses will be descriptive.
Discussion
This compound presents a valuable case study in atypical antipsychotic development. Its established clinical use provides a solid foundation of safety and efficacy data. The multi-receptor binding profile, particularly the interplay between D2 and 5-HT2A receptor antagonism, is a key area for further investigation to fully elucidate the molecular underpinnings of its atypicality. The provided experimental protocols offer standardized methodologies for researchers to further explore the pharmacological and clinical characteristics of Melperone and novel antipsychotic candidates.
Conclusion
This technical guide has provided a comprehensive overview of this compound as an atypical antipsychotic. The summarized quantitative data, detailed experimental protocols, and visualized signaling pathways offer a valuable resource for researchers and drug development professionals. Further research into the nuanced signaling cascades and clinical applications of Melperone will continue to inform the development of safer and more effective treatments for schizophrenia and related psychotic disorders.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A comparison of two doses of melperone, an atypical antipsychotic drug, in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Auditing Clinical Outcomes after Introducing Off-Licence Prescribing of Atypical Antipsychotic Melperone for Patients with Treatment Refractory Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (CAS 1622-79-3): R&D Systems [rndsystems.com]
- 8. Schizophrenia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. innoprot.com [innoprot.com]
- 12. This compound (2495) by Tocris, Part of Bio-Techne [bio-techne.com]
- 13. currentseparations.com [currentseparations.com]
- 14. frontiersin.org [frontiersin.org]
Methodological & Application
Application Note: Protocol for Dissolving Melperone Hydrochloride for In-Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melperone hydrochloride is an atypical antipsychotic of the butyrophenone chemical class, utilized in research for its unique pharmacological profile.[1][2] It functions primarily as a multi-receptor antagonist with a notable affinity for dopamine D2 and serotonin 5-HT2A receptors.[1][3][4] Proper solubilization is critical for ensuring accurate dosing and obtaining reliable, reproducible results in pre-clinical in-vivo studies. This document provides a detailed protocol for the preparation of this compound solutions for parenteral and oral administration in animal models, along with stability data and a summary of its mechanism of action.
Materials and Equipment
-
This compound (crystalline solid)
-
Solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Dimethylformamide (DMF)
-
Vehicle: Phosphate-buffered saline (PBS, pH 7.2), Isotonic saline (0.9% NaCl), Sterile water
-
Calibrated balance
-
Vortex mixer
-
Ultrasonic bath
-
Sterile tubes (e.g., polypropylene conical tubes)
-
Sterile filters (0.22 µm)
-
Pipettes and sterile tips
Solubility Data
This compound is a crystalline solid soluble in several organic solvents and sparingly soluble in aqueous buffers.[5] The choice of solvent is crucial and should be based on the desired concentration and the route of administration, ensuring the final concentration of any organic solvent is minimized to avoid physiological effects.[5]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Reference |
|---|---|---|
| Dimethylformamide (DMF) | ~30 mg/mL | [5][6] |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [5][6] |
| Ethanol | ~20 mg/mL | [5][6] |
| PBS (pH 7.2) | ~2 mg/mL | [5][6] |
| Water | Slightly Soluble |[7] |
Experimental Protocols
This protocol is for creating a concentrated stock solution in an organic solvent, which can be diluted later for working solutions.
-
Weighing: Accurately weigh the desired amount of this compound crystalline solid in a sterile conical tube.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the target concentration (e.g., 20 mg/mL).
-
Dissolution: Vortex the solution vigorously. To aid dissolution, the tube can be gently warmed to 37°C or placed in an ultrasonic bath for a short period.[6]
-
Visual Inspection: Ensure the solid has completely dissolved and the solution is clear.
-
Storage: Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles. Refer to Table 2 for storage conditions.
This protocol describes the dilution of the organic stock solution into a physiologically compatible vehicle for parenteral administration.
-
Vehicle Preparation: Prepare the required volume of sterile, isotonic vehicle (e.g., 0.9% saline or PBS, pH 7.2).
-
Dilution: While vortexing the vehicle, slowly add the required volume of the this compound stock solution (from Protocol 4.1) to achieve the final desired concentration.
-
Note: It is critical to ensure the final concentration of the organic solvent (e.g., DMSO) is insignificant and non-toxic to the animal model (typically <5% of the total volume).
-
-
Final Mixing: Vortex the solution thoroughly to ensure homogeneity.
-
Usage: Prepare this working solution fresh on the day of the experiment. Aqueous solutions of this compound are not recommended for storage beyond one day.[5]
For oral administration, this compound can be dissolved directly in an aqueous vehicle if the required dose allows for a low concentration, or prepared as a suspension.
Method A: Direct Dissolution in Aqueous Vehicle (for low doses)
-
Weighing: Weigh the required amount of this compound.
-
Dissolution: Add the desired volume of sterile water or PBS (pH 7.2). Given its solubility of approximately 2 mg/mL in PBS, this method is suitable for doses that fall within this concentration range.[5]
-
Mixing: Vortex until fully dissolved. Gentle warming or sonication may be used to assist dissolution.[6]
-
Usage: Use the solution immediately after preparation.
Method B: Preparation from Organic Stock (for higher doses)
-
Dilution: Prepare a working solution as described in Protocol 4.2, using sterile water as the vehicle. Ensure the final concentration of the organic solvent is minimal.
-
Usage: Administer immediately. This method is suitable when a higher dose is required than what is achievable through direct dissolution in water. An example from the literature includes administering 2 mg/kg/day in drinking water to rats, which was changed twice a week in light-proof bottles.[8][9]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing a this compound solution for in-vivo administration.
Caption: Workflow for in-vivo solution preparation.
Stability and Storage
Proper storage is essential to maintain the integrity of this compound.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
|---|---|---|---|
| Crystalline Solid | -20°C | ≥ 4 years | [5] |
| Stock Solution (in DMSO/DMF) | -80°C | Up to 6 months | [6] |
| Stock Solution (in DMSO/DMF) | -20°C | Up to 1 month | [6] |
| Aqueous Working Solution | Room Temperature or 4°C | Use within one day |[5][9] |
Note: It is strongly recommended to prepare aqueous working solutions fresh for each experiment to ensure stability and efficacy.[5][9] Aliquoting stock solutions is advised to prevent degradation from multiple freeze-thaw cycles.[6]
Mechanism of Action Overview
This compound acts as an antagonist at multiple neurotransmitter receptors. Its antipsychotic effects are primarily attributed to its blockade of Dopamine D2 and Serotonin 5-HT2A receptors.[3][4] It also shows affinity for α1- and α2-adrenergic receptors.[8] Its binding to histamine H1 and muscarinic receptors is weak.[8]
Caption: Simplified signaling pathway for Melperone HCl.
References
- 1. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Melperone - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound CAS#: 1622-79-3 [m.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Psychosis in Parkinson's Disease Models Using Melperone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by motor symptoms, but non-motor symptoms like psychosis are also prevalent and significantly impact the quality of life. Parkinson's disease psychosis (PDP) is often a side effect of long-term dopaminergic therapies. Melperone hydrochloride, an atypical antipsychotic, has been investigated as a potential treatment for PDP.[1][2] These application notes provide detailed protocols for researchers to study the efficacy of this compound in a preclinical rat model of PDP.
Melperone acts as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors.[3][4] Its weaker affinity for D2 receptors compared to 5-HT2A receptors is a characteristic of atypical antipsychotics, which is hypothesized to result in a lower incidence of extrapyramidal side effects.[2][5]
Data Presentation
The following tables summarize the expected quantitative data from preclinical studies investigating this compound in a rat model of Parkinson's disease psychosis.
Table 1: Effect of this compound on Psychosis-Like Behavior
| Treatment Group | Dose (mg/kg) | Locomotor Activity (Total Distance Traveled in cm) | Prepulse Inhibition (% PPI) |
| Vehicle Control | - | Data to be generated by the user | Data to be generated by the user |
| PDP Model + Vehicle | - | Data to be generated by the user | Data to be generated by the user |
| PDP Model + Melperone HCl | 3 | Data to be generated by the user | Data to be generated by the user |
| PDP Model + Melperone HCl | 10 | Data to be generated by the user | Data to be generated by the user |
| PDP Model + Positive Control (e.g., Clozapine) | 5 | Data to be generated by the user | Data to be generated by the user |
Note: Specific preclinical behavioral data for Melperone in a dedicated PDP model is limited in published literature. The provided table is a template for researchers to populate with their experimental data. The doses for Melperone are suggested based on neurochemical studies.
Table 2: Neurochemical Effects of this compound in Rat Brain Regions
| Treatment Group | Dose (mg/kg) | % Change in Dopamine Release (mPFC) | % Change in Dopamine Release (NAc) | % Change in Acetylcholine Release (mPFC) | % Change in Acetylcholine Release (NAc) |
| Melperone HCl | 3 | ↑ | ↔ / ↓ | ↑ | ↔ |
| Melperone HCl | 10 | ↑↑ | ↔ / ↓ | ↑↑ | ↔ |
Data adapted from Ichikawa et al., 2002.[3] This study used systemic administration of Melperone in healthy rats. The table indicates the expected direction of change. (↑ = Increase, ↑↑ = Larger Increase, ↔ = No significant change, ↓ = Decrease). mPFC = medial Prefrontal Cortex, NAc = Nucleus Accumbens.
Experimental Protocols
Protocol 1: Induction of a Parkinson's Disease Psychosis Rat Model
This protocol describes the creation of a unilateral 6-hydroxydopamine (6-OHDA) lesion in the medial forebrain bundle (MFB) of rats, followed by chronic L-DOPA and acute MK-801 administration to induce psychosis-like behaviors.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., Isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Levodopa (L-DOPA) methyl ester hydrochloride
-
Benserazide hydrochloride
-
MK-801 (Dizocilpine) maleate
Procedure:
-
6-OHDA Lesion Surgery:
-
Anesthetize the rat using an appropriate anesthetic.
-
Secure the animal in a stereotaxic frame.
-
Prepare the 6-OHDA solution (e.g., 4 µg/µL in sterile saline with 0.02% ascorbic acid) immediately before use and protect it from light.
-
Perform a midline scalp incision to expose the skull.
-
Drill a small burr hole over the injection site for the medial forebrain bundle (MFB). Stereotaxic coordinates relative to bregma: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -8.0 mm from the dura.[1]
-
Slowly infuse 8 µg of 6-OHDA in a total volume of 2 µL over 4 minutes using a Hamilton syringe.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and allow the animal to recover for at least 2 weeks. Post-operative care should include analgesics and monitoring of body weight and general health.
-
-
Induction of Psychosis-like Behaviors:
-
Following the recovery period, administer L-DOPA (e.g., 25 mg/kg, i.p.) and a peripheral DOPA-decarboxylase inhibitor such as benserazide (e.g., 6.25 mg/kg, i.p.) daily for 2-3 weeks to induce dopamine receptor sensitization.
-
On the day of behavioral testing, administer L-DOPA/benserazide as usual.
-
30 minutes after L-DOPA administration, induce psychosis-like behaviors by administering MK-801 (e.g., 0.1 mg/kg, i.p.).[6]
-
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Sterile 0.9% saline or other appropriate vehicle
-
Injection syringes and needles
Procedure:
-
Preparation of Melperone Solution:
-
Dissolve this compound in sterile 0.9% saline to the desired concentrations (e.g., for doses of 3 and 10 mg/kg). The solution should be prepared fresh on the day of the experiment.
-
-
Administration:
-
Administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection.
-
The injection should be given at a specific time point before the induction of psychosis-like behaviors or behavioral testing (e.g., 30-60 minutes prior).
-
Protocol 3: Assessment of Psychosis-Like Behaviors
1. Locomotor Activity Test:
Apparatus:
-
Open field arena (e.g., 40 x 40 x 40 cm) equipped with automated infrared beams or a video tracking system.
Procedure:
-
Place the rat in the center of the open field arena.
-
Allow the animal to explore freely for a set duration (e.g., 30-60 minutes).
-
The automated system will record various parameters, including total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Increased locomotor activity is often used as an indicator of psychomotor agitation, a feature of psychosis.[7][8]
2. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex:
Apparatus:
-
Acoustic startle reflex testing system with a sound-attenuating chamber.
Procedure:
-
Place the rat in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-pulse trials: A non-startling acoustic prepulse (e.g., 75, 80, or 85 dB, 20 ms duration) presented 100 ms before the pulse.
-
No-stimulus trials: Background noise only.
-
-
The startle response (whole-body flinch) is measured by a sensor platform.
-
PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials:
-
% PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
-
-
A deficit in PPI is considered a measure of sensorimotor gating deficits, which are observed in psychosis.[3][8][9]
Protocol 4: Neurochemical Analysis
This protocol describes the measurement of dopamine, serotonin, and their metabolites in brain tissue using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
Materials:
-
Rat brain tissue (e.g., prefrontal cortex, striatum)
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
Tissue homogenizer
-
Refrigerated centrifuge
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of sodium phosphate, citric acid, EDTA, sodium dodecyl sulfate, and methanol, adjusted to a specific pH).
-
Standards for dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA).
Procedure:
-
Sample Preparation:
-
Rapidly dissect the brain regions of interest on ice.
-
Homogenize the tissue in a known volume of ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C for 15-20 minutes.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject a known volume of the filtered supernatant into the HPLC system.
-
Separate the monoamines and their metabolites on the C18 column using the specified mobile phase and flow rate.
-
Detect the analytes using an electrochemical detector set at an appropriate oxidation potential.
-
Quantify the concentrations of dopamine, serotonin, and their metabolites by comparing the peak areas to those of the standards.
-
Mandatory Visualizations
Caption: Signaling pathway in Parkinson's disease psychosis and Melperone's action.
Caption: Experimental workflow for studying Melperone in a PDP model.
References
- 1. researchgate.net [researchgate.net]
- 2. Melperone in the treatment of iatrogenic psychosis in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Locomotor activation induced by MK-801 in the rat: postsynaptic interactions with dopamine receptors in the ventral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atypical antipsychotic therapy in Parkinson's disease psychosis: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 7. Atypical antipsychotics for Parkinson’s disease psychosis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Age-dependent effects of 6-hydroxydopamine on locomotor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Dosage Considerations for Melperone Hydrochloride in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melperone hydrochloride, a butyrophenone derivative, is an atypical antipsychotic agent with a pharmacological profile characterized by antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] Its use in preclinical research is essential for elucidating its therapeutic potential and underlying mechanisms of action. This document provides detailed application notes and protocols for the use of this compound in preclinical models, with a focus on dosage, administration, and relevant behavioral assays.
Data Presentation
Table 1: Preclinical Dosages of this compound in Rodents
| Animal Model | Dosage Range | Administration Route | Application/Behavioral Model | Reference |
| Rat | 2 mg/kg/day | Drinking Water | Chronic study on dopamine release | [2] |
| Rat | 2.4, 5.1, 11.0 mg/kg/day | Drinking Water | Chronic study (12 months) on oral movements | |
| Rat | Not specified | Not specified | Amphetamine-induced hyperlocomotion | [3] |
| Rat | Not specified | Not specified | Catalepsy Test | [3] |
| Mouse | Not specified | Not specified | Amphetamine-induced locomotion | [3] |
Note: Specific dosage information for Melperone in various mouse models and for specific behavioral paradigms remains limited in publicly available literature. Researchers are encouraged to perform dose-response studies to determine the optimal dose for their specific experimental conditions.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of this compound suitable for parenteral administration in rodents.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile vials
-
Sterile syringes and needles (e.g., 25-27G for mice, 23-25G for rats)[4]
-
Vortex mixer
-
Sonicator (optional)
Vehicle Formulation:
A common vehicle for dissolving this compound for in vivo studies consists of a mixture of solvents to ensure solubility and stability. A widely used formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Sterile Saline
Protocol:
-
Calculate the required amount of this compound based on the desired final concentration and total volume.
-
In a sterile vial, dissolve the this compound powder in the appropriate volume of DMSO. Vortex thoroughly until the powder is completely dissolved.
-
Add the PEG300 to the solution and vortex to mix.
-
Add the Tween-80 and vortex again until the solution is homogenous.
-
Finally, add the sterile saline to reach the final desired volume and vortex thoroughly.
-
If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
-
The final solution should be clear and stored under appropriate conditions (e.g., protected from light) until use.
Administration of this compound
a) Intraperitoneal (IP) Injection
Objective: To administer this compound into the peritoneal cavity of a rodent.
Protocol:
-
Restrain the animal appropriately. For mice, this can be done by scruffing the back of the neck. For rats, a two-person technique or wrapping in a towel may be necessary.[4]
-
Tilt the animal so that its head is slightly lower than its hindquarters to allow the abdominal organs to shift cranially.[2]
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[5]
-
Using an appropriately sized sterile needle and syringe, insert the needle at a 30-40 degree angle into the peritoneal cavity.[6]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, discard the syringe and prepare a new injection.[4]
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress post-injection.
b) Oral Gavage
Objective: To administer a precise dose of this compound directly into the stomach of a rodent.
Protocol:
-
Select an appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.[7]
-
Measure the length of the gavage tube from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark the tube.[7]
-
Restrain the animal securely, ensuring the head and body are in a straight line to facilitate passage of the tube.
-
Gently insert the gavage tube into the mouth, advancing it along the upper palate towards the esophagus. The animal should swallow the tube as it is advanced.[7]
-
If any resistance is met, do not force the tube. Withdraw and attempt again.
-
Once the tube is in place, administer the solution from the attached syringe.
-
Gently remove the tube and return the animal to its cage.
-
Monitor the animal for any signs of respiratory distress.
Amphetamine-Induced Hyperlocomotion Test
Objective: To assess the potential antipsychotic activity of this compound by measuring its ability to attenuate amphetamine-induced hyperlocomotion. This is a widely used model for screening antipsychotic drugs.[4][8]
Protocol:
-
Acclimate the animals to the testing environment (e.g., open-field arena) for a set period (e.g., 30-60 minutes) on several days prior to the experiment.
-
On the test day, administer the vehicle or this compound at the desired dose and route.
-
After a specific pretreatment time (this needs to be determined in pilot studies, but is often 30-60 minutes for IP injection), administer d-amphetamine (e.g., 1-2.5 mg/kg, IP).[8][9]
-
Immediately place the animal in the open-field arena.
-
Record locomotor activity using an automated tracking system for a set duration (e.g., 60-90 minutes).[4]
-
Key parameters to analyze include total distance traveled, time spent mobile, and rearing frequency.
-
A reduction in amphetamine-induced hyperlocomotion by this compound compared to the vehicle-treated group indicates potential antipsychotic efficacy.
Catalepsy Test
Objective: To evaluate the potential for this compound to induce extrapyramidal side effects (EPS) by measuring the time an animal maintains an externally imposed posture. Melperone is reported to have non-cataleptic properties.[3]
Protocol (Bar Test):
-
Administer the vehicle or this compound at the desired dose and route.
-
At various time points post-administration (e.g., 30, 60, 90, 120 minutes), place the animal's forepaws on a horizontal bar raised a specific height from the surface (e.g., 3-9 cm).
-
Measure the latency for the animal to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) is typically used.[10]
-
An increased latency to move compared to the vehicle group is indicative of catalepsy.
Mandatory Visualizations
Caption: Melperone's antagonistic action on D2 and 5-HT2A receptors.
Caption: Workflow for the Amphetamine-Induced Hyperlocomotion Test.
Caption: Workflow for the Catalepsy Bar Test.
References
- 1. The effects of amphetamine on working memory and locomotor activity in adult rats administered risperidone early in life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
- 4. elft.nhs.uk [elft.nhs.uk]
- 5. 5-HT(2A) and D(2) receptor blockade increases cortical DA release via 5-HT(1A) receptor activation: a possible mechanism of atypical antipsychotic-induced cortical dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melperone in Treatment-Refractory Schizophrenia: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melperone in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kmptformulary.nhs.uk [kmptformulary.nhs.uk]
- 9. The effect of melperone, an atypical antipsychotic drug, on cognitive function in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Long-Term Administration of Melperone Hydrochloride in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and protocols for evaluating the long-term safety and efficacy of Melperone hydrochloride in animal models. This document is intended to guide researchers in designing and conducting non-clinical studies essential for regulatory submissions and for a thorough understanding of the drug's pharmacological and toxicological profile.
Introduction
This compound is a butyrophenone antipsychotic agent with antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1] Long-term animal studies are critical for identifying potential adverse effects that may arise from chronic exposure, assessing carcinogenic potential, and determining the safety margin for human use. Standard long-term toxicology studies include repeated-dose toxicity studies, carcinogenicity bioassays, and reproductive and developmental toxicity assessments.
Signaling Pathways of Melperone
Melperone's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. Additionally, its antagonism of serotonin 5-HT2A receptors is thought to contribute to its atypical antipsychotic profile, potentially mitigating some of the extrapyramidal side effects associated with D2 receptor blockade alone.
Long-Term Toxicity Studies
Chronic Repeated-Dose Toxicity
Objective: To characterize the toxicological profile of this compound following long-term administration in two mammalian species (one rodent, one non-rodent).
Protocol: 12-Month Oral Toxicity Study in Rats
-
Test System: Sprague-Dawley rats (50/sex/group).
-
Administration: Oral gavage, once daily for 12 months.
-
Dose Groups:
-
Control (vehicle only)
-
Low Dose: 2.4 mg/kg/day
-
Mid Dose: 5.1 mg/kg/day
-
High Dose: 11.0 mg/kg/day
-
Dose selection should be based on results from shorter-term dose-range finding studies.
-
-
Parameters Monitored:
-
Clinical observations (daily)
-
Body weight and food consumption (weekly)
-
Ophthalmoscopy (pre-test and at 6 and 12 months)
-
Hematology and clinical chemistry (at 3, 6, and 12 months)
-
Urinalysis (at 3, 6, and 12 months)
-
Full histopathological examination of all tissues at termination.
-
-
Toxicokinetics: Blood samples collected at specified time points to determine the plasma concentration of Melperone and its major metabolites.
Data Presentation:
While specific quantitative data for a 12-month study on this compound is not publicly available, the following table illustrates how such data would be presented. The values are hypothetical.
Table 1: Hypothetical Hematology Data from a 12-Month Rat Study
| Parameter | Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) |
| Hemoglobin (g/dL) | 15.5 ± 1.2 | 15.3 ± 1.4 | 14.9 ± 1.1 | 14.2 ± 1.3 |
| Red Blood Cells (10^6/µL) | 8.2 ± 0.5 | 8.1 ± 0.6 | 7.9 ± 0.4 | 7.5 ± 0.5 |
| White Blood Cells (10^3/µL) | 7.5 ± 2.1 | 7.8 ± 2.3 | 8.2 ± 2.5 | 9.1 ± 2.8 |
| Platelets (10^3/µL) | 850 ± 150 | 840 ± 160 | 820 ± 140 | 790 ± 170 |
* Statistically significant difference from control (p < 0.05)
Experimental Workflow:
References
Melperone hydrochloride for studying anxiolytic properties in research
Application Notes: Melperone Hydrochloride in Anxiolytic Research
Introduction
This compound is an atypical antipsychotic of the butyrophenone class that has been utilized in European countries for several decades.[1][2] It is recognized for its therapeutic effects in managing conditions such as schizophrenia, confusion, and restlessness, particularly in elderly patients.[1][3] Notably, melperone also possesses anxiolytic (anti-anxiety) properties, making it a compound of interest for researchers studying the neurobiological basis of anxiety and for the development of novel anxiolytic drugs.[4][5] Its distinct receptor binding profile, which differs from typical antipsychotics, suggests a mechanism of action that may provide anxiolysis with a favorable side effect profile.[3][6]
Mechanism of Action
This compound functions as a multi-receptor antagonist.[7][8] Its primary mechanism involves the blockade of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[6][9] The antagonism of 5-HT2A receptors is a key factor believed to contribute to its anxiolytic and mood-stabilizing effects.[3][9] Unlike many typical antipsychotics, melperone has a relatively weak affinity for D2 receptors, which may account for its lower incidence of extrapyramidal side effects.[1][6] It also interacts with α1- and α2-adrenergic receptors and, to a lesser extent, histamine H1 receptors, which may contribute to its sedative properties.[7][9] This complex pharmacology allows researchers to investigate the roles and interactions of these different neurotransmitter systems in the modulation of anxiety-related behaviors.
Data Presentation
Receptor Binding Profile
The affinity of this compound for various neurotransmitter receptors is critical to understanding its pharmacological effects. The dissociation constant (Kd) or inhibition constant (Ki) indicates the concentration of the drug required to occupy 50% of the receptors. A lower value signifies a higher binding affinity.
| Receptor | Binding Affinity (Kd or Ki in nM) | Reference |
| Serotonin (5-HT2A) | 102 | [7][8] |
| Dopamine (D2) | 180 | [7][8] |
| α1-Adrenergic | 180 | [7][8] |
| α2-Adrenergic | 150 | [7] |
| Histamine (H1) | 580 | [7][8] |
| Serotonin (5-HT1A) | 2200 | [4][7] |
| Serotonin (5-HT2C) | 2100 | [7][8] |
Table 1: Receptor binding affinities of this compound.
Dosage in Preclinical Research
Effective dosages in animal models are essential for observing anxiolytic effects without inducing confounding behaviors such as excessive sedation or motor impairment.
| Animal Model | Dosage Range | Route of Administration | Note | Reference |
| Rat | 2 mg/kg/day | Drinking Water | Study on basal dopamine levels | [7][8] |
| Human | 10 mg - 25 mg (t.i.d) | Oral | Clinical study on anxious neurotic patients showing significant anxiolysis. | [5] |
Table 2: Exemplary dosages of this compound in research.
Experimental Workflow for Anxiolytic Studies
A typical preclinical study to evaluate the anxiolytic properties of melperone follows a standardized workflow to ensure reliability and reproducibility. This process involves acclimatizing the animals, administering the compound, conducting behavioral tests, and analyzing the resulting data.
Experimental Protocols
Standardized behavioral assays are used to measure anxiety-like behaviors in rodents. Anxiolytic compounds like melperone are expected to reduce these behaviors, for example, by increasing exploration of open or brightly lit areas.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model for assessing anxiety, based on the rodent's natural aversion to open and elevated spaces.[10][11] Anxiolytic agents typically increase the proportion of time spent and entries made into the open arms.
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm), with two open arms and two arms enclosed by high walls.[12] Dimensions are typically 50 cm x 12 cm for each arm for rats.[12]
-
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-45 minutes before the trial.[10][13]
-
Drug Administration: Administer this compound or vehicle solution (e.g., intraperitoneally) at a predetermined time (e.g., 30 minutes) before the test.
-
Trial Initiation: Gently place the animal in the center of the maze, facing one of the open arms.[13][14]
-
Observation: Allow the animal to explore the maze freely for a 5-minute session.[10][12] Record the session using an overhead video camera for later analysis.
-
Cleaning: After each trial, thoroughly clean the maze with a 30-70% ethanol solution to remove any olfactory cues.[12]
-
-
Data Analysis: Key parameters measured include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
Open Field Test (OFT)
The OFT assesses anxiety-like behavior by measuring a rodent's tendency to remain near the walls of a novel arena (thigmotaxis) versus exploring the more exposed central area.[15][16] It also provides a robust measure of general locomotor activity.[17][18]
-
Apparatus: A square or circular arena (e.g., 42 x 42 x 42 cm) with high walls, typically made of non-reflective material.[15] The floor is often divided into a central zone and a peripheral zone by software.
-
Procedure:
-
Habituation: Allow animals to acclimate to the testing room.
-
Drug Administration: Administer melperone or vehicle as required.
-
Trial Initiation: Place the animal gently in the center of the arena and begin recording immediately.[17]
-
Observation: The test duration is typically 5-15 minutes, during which the animal explores freely without interference.[17][19]
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol between subjects.[17]
-
-
Data Analysis:
Light-Dark Box (LDB) Test
This test capitalizes on the conflict between a rodent's innate aversion to brightly lit areas and its drive to explore a novel environment.[20][21] Anxiolytics increase the time spent in the light compartment.
-
Apparatus: A rectangular box divided into two compartments: a small, dark compartment (approx. 1/3 of the box) and a larger, brightly illuminated compartment.[20] An opening connects the two chambers.
-
Procedure:
-
Habituation: Acclimate the mice to the testing room (often under red light or in darkness) for at least 30 minutes.[22][23]
-
Drug Administration: Administer melperone or vehicle prior to the test.
-
Trial Initiation: Place the animal in the center of the light compartment, facing away from the opening.[22]
-
Observation: Allow the animal to explore the apparatus for a set period (e.g., 10-20 minutes).[22][24] Track movement and time spent in each compartment using automated systems or video recording.
-
Cleaning: Clean the box with an appropriate disinfectant between trials.
-
-
Data Analysis:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Locomotor activity within each compartment.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Melperone - Wikipedia [en.wikipedia.org]
- 5. Melperone in low doses in anxious neurotic patients. A double-blind placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Elevated plus maze protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 13. Video: Elevated Plus Maze Test Combined with Video Tracking Software to Investigate the Anxiolytic Effect of Exogenous Ketogenic Supplements [jove.com]
- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Open Field Test protocol v1 [protocols.io]
- 17. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 18. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays [frontiersin.org]
- 20. Light-dark box test - Wikipedia [en.wikipedia.org]
- 21. ugobasile.com [ugobasile.com]
- 22. mmpc.org [mmpc.org]
- 23. Light-dark box test for mice [protocols.io]
- 24. maze.conductscience.com [maze.conductscience.com]
Troubleshooting & Optimization
Melperone Hydrochloride Solubility: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of melperone hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
1. What is the aqueous solubility of this compound?
This compound is a crystalline solid with pH-dependent aqueous solubility.[1] Its solubility is significantly higher in acidic to neutral solutions and decreases in alkaline conditions. In Phosphate Buffered Saline (PBS) at pH 7.2, the solubility is approximately 2 mg/mL.[2] Some sources state that it is soluble up to 100 mM in water, which is roughly 30 mg/mL, though the conditions for this are not always specified.[1]
2. How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on the pH of the aqueous solution. It is freely soluble in the pH range of 1.2 to 6.8. However, its solubility significantly decreases at a pH above 7.5. This is a critical factor to consider when preparing aqueous solutions for experiments.
3. What are the recommended solvents for preparing stock solutions of this compound?
This compound is soluble in several organic solvents, which can be used to prepare concentrated stock solutions.[2] These stock solutions can then be further diluted into aqueous buffers for experiments. Recommended organic solvents include:
When using organic solvents to prepare stock solutions, it is crucial to ensure that the final concentration of the organic solvent in the aqueous working solution is insignificant, as it may have physiological effects.[2]
4. Can I prepare an organic solvent-free aqueous solution of this compound?
Yes, organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers.[2] However, due to its limited solubility at neutral and higher pH, achieving high concentrations may be challenging. For a concentration of approximately 2 mg/mL, PBS at pH 7.2 can be used.[2]
5. What is the stability of this compound in aqueous solutions?
Aqueous solutions of this compound are not recommended for long-term storage. It is advised to use freshly prepared solutions and not to store them for more than one day.[2] For longer-term storage, it is best to store the compound as a solid at -20°C.[2] Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Soluble to 100 mM (~30 mg/mL) | [1] |
| PBS (pH 7.2) | ~2 mg/mL | [2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [3] |
| Ethanol | ~20 mg/mL | [3] |
| Chloroform | Slightly soluble | [4] |
| Methanol | Slightly soluble | [4] |
Table 2: pH-Dependent Aqueous Solubility of this compound
| pH | Solubility |
| 1.2 - 6.8 | Freely Soluble |
| > 7.5 | Poorly Soluble |
This data is based on qualitative descriptions from patent literature and indicates a significant drop in solubility in the alkaline pH range.
Troubleshooting Guides
Issue 1: this compound does not fully dissolve in my aqueous buffer.
This is a common issue due to the pH-dependent solubility of the compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound dissolution issues.
-
Possible Causes & Solutions:
-
High pH: If the pH of your buffer is above 7.0, the solubility of this compound will be significantly reduced.
-
Solution: Lower the pH of your buffer to the acidic or neutral range (ideally below 7.0) using a suitable acid (e.g., dilute HCl).
-
-
Concentration is too high for direct dissolution: Even at a favorable pH, the desired concentration might exceed the aqueous solubility limit.
-
Solution 1 (Co-solvent): Prepare a concentrated stock solution in an appropriate organic solvent like DMSO or DMF, and then dilute it into your aqueous buffer. Ensure the final organic solvent concentration is minimal.
-
Solution 2 (Warming and Sonication): Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[3] This can be particularly helpful for achieving concentrations near the solubility limit.
-
-
Issue 2: My this compound solution, which was initially clear, has formed a precipitate over time.
This is likely due to the limited stability of this compound in aqueous solutions or a change in solution conditions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation in stored solutions.
-
Possible Causes & Solutions:
-
Instability: Aqueous solutions of this compound are not stable for extended periods.
-
Solution: Always prepare fresh solutions for your experiments and avoid storing them for more than a day.[2]
-
-
pH Shift: The pH of your buffered solution may have shifted to a more alkaline range upon storage, causing the compound to precipitate.
-
Solution: Re-measure the pH of your solution. If it has increased, it may be necessary to use a buffer with a higher buffering capacity or to prepare fresh solutions more frequently.
-
-
Temperature Change: If the solution was stored at a lower temperature (e.g., refrigerated), the solubility may have decreased.
-
Solution: Gently warm the solution back to room temperature or 37°C and sonicate to redissolve the precipitate.
-
-
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Aqueous Solubility
This protocol is based on the shake-flask method, a standard for determining thermodynamic solubility.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., PBS at various pH values) in a sealed, inert container (e.g., glass vial with a Teflon-lined cap). The excess solid should be clearly visible.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspension to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any undissolved solid. The first few drops of the filtrate should be discarded to avoid adsorption artifacts.
-
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable solvent (the mobile phase for HPLC is often a good choice).
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A suitable HPLC method involves a C18 column with a mobile phase of phosphate buffer and methanol (e.g., 35:65 v/v) and detection at 248 nm.[5]
-
Prepare a standard curve of this compound of known concentrations to accurately determine the concentration of the sample.
-
-
Data Reporting:
-
Calculate the solubility in mg/mL or mM, taking into account the dilution factor.
-
Report the solubility along with the specific aqueous medium (including pH) and the temperature at which the measurement was performed.
-
Protocol 2: Strategy to Enhance Aqueous Concentration - Co-solvency
This protocol describes the use of a water-miscible organic solvent to increase the concentration of this compound in an aqueous solution.
-
Stock Solution Preparation:
-
Weigh an accurate amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable organic co-solvent such as DMSO or DMF to prepare a high-concentration stock solution (e.g., 20-30 mg/mL).[3] Ensure the solid is completely dissolved.
-
-
Preparation of the Aqueous Working Solution:
-
While vortexing or stirring the desired aqueous buffer, slowly add the required volume of the organic stock solution to achieve the final desired concentration of this compound.
-
It is crucial to add the stock solution to the buffer and not the other way around to minimize the risk of precipitation.
-
The final concentration of the organic co-solvent should be kept to a minimum (ideally <1% v/v) to avoid potential effects on the biological system being studied.
-
-
Observation and Final Preparation:
-
Visually inspect the final solution for any signs of precipitation. If the solution is hazy or contains a precipitate, the final concentration may be above the solubility limit in that specific co-solvent/buffer mixture.
-
If necessary, the solution can be filtered through a 0.22 µm syringe filter before use in experiments.
-
Signaling Pathways and Logical Relationships
While this compound's primary mode of action involves receptor binding rather than direct modulation of intracellular signaling cascades, a logical diagram can illustrate the factors influencing its solubility.
Caption: Factors influencing the aqueous solubility of this compound.
References
- 1. This compound (CAS 1622-79-3): R&D Systems [rndsystems.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound CAS#: 1622-79-3 [m.chemicalbook.com]
- 5. CN101762657B - High performance liquid chromatography analysis method of this compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Melperone Hydrochloride Dosage In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Melperone hydrochloride in in vivo experimental models. The aim is to help optimize dosage while minimizing potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an atypical antipsychotic of the butyrophenone class.[1] Its primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][3] It has a relatively weak affinity for D2 receptors, which is thought to contribute to its lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1] Melperone also interacts with other receptors, including α1-adrenergic receptors, which may contribute to its sedative and cardiovascular side effects.[3]
Q2: What are the common side effects observed with this compound in vivo?
Common side effects associated with this compound in animal models, mirroring clinical observations, include:
-
Extrapyramidal Symptoms (EPS): Such as catalepsy (a state of immobility) and motor incoordination.[1]
-
Sedation: Often observed as decreased locomotor activity.
-
Metabolic Changes: While reported to have a lower propensity for weight gain compared to some other atypical antipsychotics like clozapine, it is still a potential side effect to monitor.[1]
-
Cardiovascular Effects: Orthostatic hypotension can occur due to its affinity for α1-adrenergic receptors.[2]
-
Hyperprolactinemia: An increase in prolactin levels is a known effect of D2 receptor antagonists, although Melperone is suggested to have a weaker effect on prolactin than some typical antipsychotics.[2]
Q3: How can I translate a clinically effective dose of Melperone to my animal model?
Direct dose translation based on body weight is often inaccurate due to differences in metabolism and pharmacokinetics between species. A more reliable approach is to use in vivo dopamine D2 receptor occupancy as a guiding principle. Clinical antipsychotic effects are typically observed at D2 receptor occupancies of 65-80%, while extrapyramidal symptoms become more prevalent at occupancies above 80%. In a clinical study, daily doses of 250-300 mg of melperone resulted in a D2 receptor occupancy of over 70%.[4] For animal studies, it is recommended to perform a dose-response study to determine the D2 receptor occupancy at various doses in your specific animal model and correlate this with the desired therapeutic effect and observed side effects.
Q4: What is the reported pharmacokinetic profile of Melperone in rodents?
Studies in rodents have shown that Melperone administration leads to a dose-dependent increase in the brain concentrations of dopamine metabolites such as dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[2] The effect of Melperone on these metabolites is reported to be about five times less potent than that of the typical antipsychotic thiothixene.[2] The oral bioavailability of Melperone is approximately 54-65%, and it has a relatively short elimination half-life of 3-4 hours after oral administration.[1]
Troubleshooting Guides
Issue 1: High variability in catalepsy test results.
The catalepsy bar test is a common method to assess motor rigidity, a key extrapyramidal side effect.[5] However, results can be variable.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent animal handling | Ensure all experimenters use a standardized and gentle method for placing the animal's forepaws on the bar. Minimize stress to the animal before and during the test. |
| Variable bar height and diameter | Use a consistent bar height and diameter appropriate for the species and size of the animal. For rats, a common height is 9 cm. |
| Lack of habituation | Habituate the animals to the testing room and apparatus before the experiment to reduce anxiety-related behaviors that can interfere with the test. |
| Observer bias | If using manual timing, have the scoring performed by an observer blinded to the treatment groups. Consider using an automated system to reduce human error.[6] |
| Strain and sex differences | Be aware that different rodent strains and sexes can exhibit varying baseline levels of motor activity and sensitivity to drug effects. Use a consistent strain and sex throughout the study. |
Issue 2: Animals "passively rotating" or jumping off the rotarod.
The rotarod test assesses motor coordination and balance.[7]
| Potential Cause | Troubleshooting Suggestion |
| Inappropriate rod diameter or surface | For mice, a rod diameter of at least 3 cm is recommended to discourage jumping.[3] The surface should provide adequate grip without being too rough. |
| Lack of pre-training | Train the animals on the rotarod for a few days before the experiment until they reach a stable baseline performance. This minimizes learning effects during the actual test.[8] |
| Anxiety or fear | Ensure the drop height is not excessive to avoid inducing fear that may lead to jumping. Habituate the animals to the testing environment.[7] |
| Incorrect initial placement | Gently place the animal on the center of the rod, facing away from the direction of rotation, to encourage forward walking. |
| "Cartwheeling" behavior | This occurs when the animal clings to the rod and rotates with it. This is not a valid measure of motor coordination and the trial should be excluded. Using a larger diameter rod can reduce this behavior.[7] |
Issue 3: Inconsistent or absent weight gain in rodent models.
Monitoring antipsychotic-induced weight gain is crucial.
| Potential Cause | Troubleshooting Suggestion |
| Inappropriate animal model | Female rodents, particularly certain strains of mice like C57BL/6J, have been shown to be more susceptible to antipsychotic-induced weight gain than males.[9][10] |
| Diet composition | The use of a highly palatable, high-fat diet can enhance the weight gain effects of some antipsychotics. |
| Drug administration route and timing | Oral administration mixed with a palatable food source can be more effective than injections for chronic studies. Administering the drug before the dark cycle (active period for rodents) may better capture effects on food intake. |
| Insufficient study duration | Weight gain may take several weeks to become significant. A study duration of at least 4-6 weeks is often recommended.[9] |
| Stress from handling and procedures | Minimize stress on the animals as chronic stress can affect body weight independently of the drug treatment. |
Data Presentation
The following tables present a summary of expected dose-dependent effects of this compound on common side effect parameters in a hypothetical rat model, based on available literature. These are intended as a guide for experimental design.
Table 1: Extrapyramidal Side Effects (EPS) Profile of this compound in Rats
| Dose (mg/kg, i.p.) | Catalepsy (Mean time on bar in seconds) | Rotarod Performance (% of baseline latency to fall) |
| Vehicle Control | < 10 | 100% |
| 1 | ~15 | ~95% |
| 3 | ~30 | ~85% |
| 10 | > 60 | ~70% |
| 30 | > 120 | ~50% |
Table 2: Metabolic and Hormonal Side Effects Profile of this compound in Rats (4-week study)
| Dose (mg/kg/day, p.o.) | Body Weight Change (%) | Daily Food Intake (g) | Plasma Prolactin (ng/mL) |
| Vehicle Control | +5% | 20 | < 10 |
| 3 | ~+7% | ~21 | ~20 |
| 10 | ~+10% | ~23 | ~40 |
| 30 | ~+15% | ~25 | ~70 |
Experimental Protocols
Catalepsy Bar Test Protocol (Rat Model)
Objective: To assess the degree of motor rigidity induced by this compound.
Materials:
-
Horizontal wooden or metal bar (1 cm diameter) elevated 9 cm from a flat surface.
-
Stopwatch or automated detection system.
-
Male Wistar rats (200-250g).
Procedure:
-
Administer this compound or vehicle (e.g., saline with a drop of Tween 80) intraperitoneally (i.p.).
-
At 30, 60, 90, and 120 minutes post-injection, gently place the rat's forepaws on the bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time of 180 seconds is typically used.
-
Record the latency for each time point.
Rotarod Test Protocol (Mouse Model)
Objective: To evaluate the effect of this compound on motor coordination and balance.
Materials:
-
Accelerating rotarod apparatus (e.g., Ugo Basile).
-
Male C57BL/6 mice (20-25g).
Procedure:
-
Training Phase (3 days prior to experiment):
-
Place mice on the rotarod at a constant low speed (e.g., 4 rpm) for 60 seconds.
-
Repeat for 3 trials per day with an inter-trial interval of at least 15 minutes.
-
-
Testing Phase:
-
Administer this compound or vehicle i.p.
-
30 minutes post-injection, place the mouse on the rotarod.
-
Start the accelerating protocol (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3 trials with a 15-minute inter-trial interval.
-
The average latency of the three trials is used for analysis.
-
Antipsychotic-Induced Weight Gain Protocol (Rat Model)
Objective: To assess the long-term effects of this compound on body weight and food intake.
Materials:
-
Female Sprague-Dawley rats (180-200g).
-
Standard chow or high-fat diet.
-
Metabolic cages for accurate food intake measurement.
-
Digital weighing scale.
Procedure:
-
Acclimatize rats to individual housing for one week.
-
Record baseline body weight and daily food intake for 3-5 days.
-
Administer this compound or vehicle orally once daily for 28 days. The drug can be mixed with a small amount of palatable food to ensure consumption.
-
Measure body weight daily or every other day.
-
Measure food intake daily by weighing the remaining food from a known amount provided.
-
At the end of the study, blood samples can be collected for analysis of metabolic markers (e.g., glucose, insulin, lipids) and prolactin.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound.
References
- 1. Study suggests key to antipsychotic drug-induced obesity : Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 2. Effect of melperone, two of its metabolites and thiothixene on central monoamine metabolism and prolactin levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical melperone treatment blocks D2-dopamine receptors in the human brain as determined by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Susceptibility of Male Wild Type Strains to Antipsychotic-induced Weight Gain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of Melperone Hydrochloride as a CYP2D6 Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for studies involving Melperone hydrochloride as a Cytochrome P450 2D6 (CYP2D6) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research on its impact on co-administered drugs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects co-administered drugs?
A1: this compound acts as an inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] This enzyme is crucial for the metabolism of numerous drugs. By inhibiting CYP2D6, Melperone can decrease the metabolism of co-administered drugs that are substrates of this enzyme, leading to increased plasma concentrations and potentially altered therapeutic effects or adverse reactions.[2][3]
Q2: Which drugs are known to be affected by co-administration with Melperone?
A2: Clinical research has shown that Melperone significantly impacts the pharmacokinetics of CYP2D6 substrates. Notable examples include the antidepressant venlafaxine and the antipsychotic risperidone.[2][3] Co-administration leads to increased plasma levels of the parent drug and decreased levels of their CYP2D6-mediated metabolites.
Q3: Are there any known effects of Melperone on the metabolism of the CYP2D6 probe substrate dextromethorphan?
A3: Yes, studies have demonstrated that Melperone inhibits the O-demethylation of dextromethorphan, a well-established probe for CYP2D6 activity.[2][4] This is evidenced by an elevated ratio of dextromethorphan to its metabolite, dextrorphan, in individuals treated with Melperone.[2]
Q4: How should I interpret IC50 values in a CYP2D6 inhibition study with Melperone?
A4: The IC50 value represents the concentration of Melperone required to inhibit 50% of the CYP2D6 enzyme activity in vitro. A lower IC50 value indicates a more potent inhibition.[5] It is a key parameter for assessing the drug-drug interaction potential. However, it's important to consider that the IC50 value can be influenced by experimental conditions such as substrate concentration and protein concentration.[6]
Q5: Besides CYP2D6, are other CYPs or drug transporters known to be affected by Melperone?
A5: While the primary interaction of concern is with CYP2D6, it's important to note that P-glycoprotein (P-gp), a drug transporter, does not appear to be involved in the uptake of melperone into the brain.[7]
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments investigating the inhibitory effects of Melperone on CYP2D6.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in replicate wells | - Pipetting errors.- Inconsistent incubation times.- Poor mixing of reagents. | - Use calibrated pipettes and proper technique.- Ensure precise timing for all incubation steps.- Gently vortex or mix all solutions thoroughly before and after addition to the reaction plate. |
| No or very low CYP2D6 activity in control wells | - Inactive enzyme (improper storage or handling of human liver microsomes).- Omission or degradation of NADPH cofactor. | - Store human liver microsomes at -80°C and thaw on ice immediately before use.- Ensure NADPH is freshly prepared and added to initiate the reaction. |
| Unexpectedly high inhibition by the vehicle control | - The solvent used to dissolve Melperone (e.g., DMSO) may have inhibitory effects at high concentrations. | - Keep the final solvent concentration in the incubation mixture below 0.5% (v/v).- Run a solvent control with the same concentration of the vehicle used for Melperone.[8] |
| Fluorescence interference in the assay | - Melperone or its metabolites may be intrinsically fluorescent at the excitation/emission wavelengths of the probe substrate's metabolite. | - Run a parallel experiment without the probe substrate to measure the background fluorescence of Melperone at each concentration.- Subtract the background fluorescence from the corresponding wells containing the probe substrate.[9] |
| IC50 value for a known inhibitor (positive control) is outside the expected range | - Incorrect concentration of the positive control.- Sub-optimal assay conditions (e.g., substrate concentration not near the Km). | - Verify the concentration and preparation of the positive control stock solution.- Optimize the substrate concentration to be close to its Km value for CYP2D6 to ensure competitive inhibition can be accurately measured.[10] |
Quantitative Data on Drug Interactions
The following tables summarize the pharmacokinetic changes observed in CYP2D6 substrates when co-administered with this compound.
Table 1: Impact of Melperone on Venlafaxine Pharmacokinetics [2]
| Parameter | Venlafaxine + Melperone | Venlafaxine Only |
| Mean Dose-Corrected Serum Concentration (ng/mL per mg/day) | ||
| Venlafaxine | 3.27 ± 2.9 | 0.97 ± 0.99 |
| O-desmethylvenlafaxine | 0.69 ± 0.35 | 1.51 ± 0.9 |
| Average Change in Serum Concentration (in 3 patients) | ||
| Venlafaxine | ▲ 52% | - |
| O-desmethylvenlafaxine | ▼ 29% | - |
Table 2: Impact of Melperone on Dextromethorphan Metabolism [2]
| Parameter | Before Melperone | After 3 Days of Melperone |
| Dextromethorphan/Dextrorphan Ratio | 0.044 ± 0.04 | 0.09 ± 0.083 |
Table 3: Impact of Melperone on Risperidone Pharmacokinetics [3]
| Parameter | Risperidone + Melperone (n=46) | Risperidone Only (n=842) |
| Median Plasma Concentration (ng/mL) | ||
| Risperidone | 6.0 | 2.0 |
| 9-OH-Risperidone | 14.5 | 15.0 |
| Active Moiety (Risperidone + 9-OH-Risperidone) | 22.0 | 20.0 |
| Median Dose-Adjusted Concentration (C/D) (ng/mL/mg) | ||
| Risperidone | 2.1 | 0.6 |
| 9-OH-Risperidone | 4.8 | 4.8 |
| Active Moiety | 7.9 | 6.1 |
| Median Metabolic Ratio (9-OH-Risperidone/Risperidone) | 2.5 | 7.3 |
Experimental Protocols
In Vitro CYP2D6 Inhibition Assay Using Human Liver Microsomes and Dextromethorphan
This protocol outlines a typical experiment to determine the inhibitory potential of this compound on CYP2D6 activity.
1. Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
Dextromethorphan (CYP2D6 probe substrate)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or Methanol (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
96-well microplate
-
Incubator/water bath (37°C)
-
LC-MS/MS system
2. Experimental Workflow Diagram:
Caption: Workflow for in vitro CYP2D6 inhibition assay.
3. Detailed Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is ≤0.5%). Perform serial dilutions to obtain a range of concentrations.
-
On the day of the experiment, thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.2-0.5 mg/mL) in potassium phosphate buffer.
-
Prepare a working solution of dextromethorphan in the buffer. The final concentration should be close to the Km value for CYP2D6 (typically in the low micromolar range).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Pre-incubation:
-
In a 96-well plate, add the appropriate volume of buffer, diluted human liver microsomes, and the this compound dilutions (or vehicle for control wells).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes) to allow Melperone to interact with the enzymes.
-
-
Reaction Initiation and Incubation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the dextromethorphan working solution to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold quenching solution (e.g., acetonitrile or methanol containing an internal standard).
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the formation of dextrorphan (the O-demethylated metabolite of dextromethorphan) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of dextrorphan formation in the presence of different concentrations of Melperone.
-
Plot the percentage of inhibition against the logarithm of the Melperone concentration and fit the data to a suitable model to determine the IC50 value.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the inhibitory effect of Melperone on the metabolic pathway of a generic CYP2D6 substrate.
Caption: Inhibition of CYP2D6-mediated drug metabolism by Melperone.
References
- 1. Cytochrome P450 2D6 dependent metabolization of risperidone is inhibited by melperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melperone is an inhibitor of the CYP2D6 catalyzed O-demethylation of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic considerations in antipsychotic augmentation strategies: How to combine risperidone with low-potency antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promegaconnections.com [promegaconnections.com]
- 6. youtube.com [youtube.com]
- 7. P-glycoprotein is a factor in the uptake of dextromethorphan, but not of melperone, into the mouse brain: evidence for an overlap in substrate specificity between P-gp and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Melperone and Clozapine on Prolactin Levels in Rats: A Guide for Researchers
This guide provides a comparative analysis of the effects of two atypical antipsychotic drugs, melperone and clozapine, on prolactin levels in rats. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies for relevant experiments, and a look into the underlying signaling pathways.
Introduction
Both melperone and clozapine are classified as atypical antipsychotics. A key differentiator among antipsychotic drugs is their effect on prolactin levels, a side effect that can have significant clinical implications. While typical antipsychotics are well-known for causing hyperprolactinemia, the effects of atypical agents are more varied. In human studies, clozapine is noted for its low propensity to elevate prolactin.[1] Melperone has been suggested to have a clozapine-like effect on plasma prolactin in male patients, showing no significant increase.[2][3] However, in female patients, melperone has been observed to increase prolactin levels.[2][3] Interestingly, studies in rats indicate that clozapine can increase serum prolactin levels, a paradoxical effect compared to human findings.[1][4] Data from rodent studies also show that melperone can increase prolactin concentrations in rat serum.[5] This guide will delve into the available data from rat studies to provide a comparative overview.
Data Presentation: Prolactin Levels and Receptor Affinities
Direct comparative studies of melperone and clozapine on prolactin levels in rats are limited. The following tables synthesize available data on receptor binding affinities, which are crucial for understanding their mechanism of action on prolactin secretion, and prolactin level data from studies on individual drugs.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Melperone | Clozapine | Reference |
| Dopamine D2 | Low affinity (30-90 nM range for a group of atypical including melperone) | ~160 nM | [6][7] |
| Serotonin 5-HT2A | Did not downregulate 5-HT2 receptors in one study | ~5.4 nM | [7][8] |
Note: Lower Ki value indicates higher binding affinity.
Table 2: Effects on Prolactin Levels in Rats (Synthesized from Separate Studies)
| Drug | Dose | Route of Administration | Time Point | Prolactin Level (ng/mL, Mean ± SEM) | Control/Baseline Level (ng/mL, Mean ± SEM) | Reference |
| Melperone | Data from direct dose-response studies in rats not available in cited literature. One study noted an increase but compared it to thiothixene. | N/A | N/A | N/A | N/A | [5] |
| Clozapine | Data from a comprehensive dose-response study in rats is not detailed in the provided abstracts. However, it is established that it increases serum prolactin in rats. | N/A | N/A | Increased | N/A | [1][4] |
| Vehicle (Control) | N/A | Subcutaneous | 1 hour | 3.5 ± 0.7 | N/A | [9] |
Disclaimer: The data for melperone and clozapine are not from a head-to-head comparative study and are presented for illustrative purposes based on the available literature.
Experimental Protocols
To conduct a comparative analysis of melperone and clozapine on prolactin levels in rats, the following experimental protocol, synthesized from methodologies reported in studies on atypical antipsychotics, can be employed.[9]
1. Animals:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 200-250g.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.
2. Drug Preparation and Administration:
-
Vehicle: A suitable vehicle such as saline or a solution of 0.9% NaCl with a few drops of Tween 80 to aid solubility.
-
Drug Solutions: Melperone and clozapine are dissolved in the vehicle to the desired concentrations.
-
Dose Range: A range of doses for each drug should be tested to establish a dose-response relationship (e.g., 1, 5, 10, 20 mg/kg).
-
Route of Administration: Subcutaneous (s.c.) injection is a common route.
3. Experimental Procedure:
-
Rats are randomly assigned to treatment groups (vehicle, melperone doses, clozapine doses).
-
Drugs are administered via s.c. injection.
-
At a specified time point post-injection (e.g., 1 hour), animals are euthanized by decapitation.
4. Sample Collection and Analysis:
-
Blood Collection: Trunk blood is collected immediately after decapitation into heparinized tubes.
-
Plasma Separation: Blood samples are centrifuged to separate the plasma.
-
Prolactin Measurement: Plasma prolactin concentrations are determined using a commercially available rat prolactin radioimmunoassay (RIA) kit.
5. Data Analysis:
-
Data are expressed as mean ± SEM.
-
Statistical analysis is performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare drug-treated groups with the vehicle control group.
Mandatory Visualization
Signaling Pathway of Prolactin Regulation
The primary mechanism by which antipsychotics increase prolactin is through the blockade of dopamine D2 receptors on lactotroph cells in the anterior pituitary. Dopamine, released from tuberoinfundibular (TIDA) neurons in the hypothalamus, normally inhibits prolactin secretion. By blocking these D2 receptors, antipsychotics remove this inhibitory signal, leading to increased prolactin release. Serotonin (5-HT) can also modulate prolactin release, in part by influencing dopamine release in the hypothalamus. Atypical antipsychotics, with their affinity for 5-HT2A receptors, may exert some of their effects on prolactin through this pathway.
Caption: Signaling pathway of dopamine and serotonin in prolactin regulation.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of melperone and clozapine on prolactin levels in rats.
Caption: Experimental workflow for comparative analysis.
Conclusion
Based on the available literature, both melperone and clozapine are atypical antipsychotics with a lower affinity for dopamine D2 receptors compared to typical agents.[6] While clozapine is known for its minimal impact on prolactin in humans, it paradoxically increases prolactin levels in rats.[1][4] Melperone also demonstrates an increase in prolactin in rodent studies.[5] A definitive quantitative comparison of their potency in elevating prolactin in rats requires a direct head-to-head study following a rigorous experimental protocol as outlined in this guide. The differing effects observed between rodents and humans for drugs like clozapine underscore the importance of careful interpretation of preclinical data.[10] Further research directly comparing these two compounds in rat models would be valuable for a more complete understanding of their pharmacological profiles.
References
- 1. Clozapine increases rat serum prolactin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melperone, an aytpical antipsychotic drug with clozapine-like effect on plasma prolactin: contrast with typical neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of clozapine on dopamine-induced inhibition of prolactin release from cultured rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of melperone, two of its metabolites and thiothixene on central monoamine metabolism and prolactin levels in rodents. (2009) | Frits-Axel Wiesel | 18 Citations [scispace.com]
- 6. Atypical neuroleptics have low affinity for dopamine D2 receptors or are selective for D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Effect of typical and atypical antipsychotic drugs on 5-HT2 receptor density in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rotman-baycrest.on.ca [rotman-baycrest.on.ca]
- 10. Effects of the atypical antipsychotics olanzapine and risperidone on plasma prolactin levels in male rats: a comparison with clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Atypical Antipsychotic Profile of Melperone Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Melperone hydrochloride's performance against other established atypical antipsychotics, supported by experimental data. The following sections detail its receptor binding profile, preclinical validation, and clinical efficacy, offering a comprehensive resource for evaluating its therapeutic potential.
Receptor Binding Profile: A Key to Atypicality
The hallmark of an atypical antipsychotic is a distinct receptor binding profile, particularly a potent serotonin 5-HT2A receptor antagonism relative to its dopamine D2 receptor blockade. This characteristic is believed to contribute to a lower incidence of extrapyramidal symptoms (EPS).
Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Melperone | Risperidone | Olanzapine | Quetiapine |
| Dopamine D1 | >1000 | 20 | 27 | 560 |
| Dopamine D2 | 180 | 3.1 | 11 | 350 |
| Dopamine D3 | 120 | 7.3 | 49 | 460 |
| Dopamine D4 | 150 | 7.2 | 27 | 1700 |
| Serotonin 5-HT1A | 2200 | 180 | >10000 | 560 |
| Serotonin 5-HT2A | 102 | 0.16 | 4 | 110 |
| Serotonin 5-HT2C | 2100 | 5 | 11 | 2900 |
| Histamine H1 | 580 | 20 | 7 | 18 |
| Muscarinic M1 | >10000 | >10000 | 1.9 | >10000 |
| Adrenergic α1 | 180 | 0.8 | 19 | 7 |
| Adrenergic α2 | 150 | 19 | 230 | 38 |
Data compiled from various preclinical studies. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding; lower values indicate higher affinity.
Melperone exhibits a moderate affinity for D2 receptors and a higher affinity for 5-HT2A receptors, a profile consistent with atypical antipsychotics.[1] Its lower affinity for D2 receptors compared to risperidone and olanzapine may contribute to its favorable side-effect profile.[1]
Preclinical Validation of Atypicality
Preclinical animal models are crucial for predicting the clinical efficacy and side-effect profile of antipsychotic drugs. Key assays focus on evaluating antipsychotic-like activity and the propensity to induce EPS.
Experimental Protocols
a) Receptor Binding Assay (In Vitro)
-
Objective: To determine the binding affinity of a test compound to various neurotransmitter receptors.
-
Methodology:
-
Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells for human D2 or 5-HT2A receptors) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Binding Reaction: The prepared membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
b) Catalepsy Test in Rats (In Vivo)
-
Objective: To assess the likelihood of a compound to induce extrapyramidal side effects (EPS). Atypical antipsychotics are expected to induce less catalepsy than typical antipsychotics.
-
Methodology:
-
Animal Model: Male Wistar rats are commonly used.
-
Drug Administration: Animals are administered the test compound (e.g., this compound) or a control (vehicle or a typical antipsychotic like haloperidol) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Catalepsy Assessment: At specified time points after drug administration, the rat's forepaws are gently placed on a horizontal bar raised approximately 9 cm from the surface.
-
Measurement: The time it takes for the rat to remove both forepaws from the bar (descent latency) is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: The mean descent latency for each treatment group is calculated and compared.
-
Clinical Performance: Efficacy and Tolerability
Clinical trials in patients with schizophrenia are the definitive measure of an antipsychotic's efficacy and safety profile. Key metrics include the reduction in psychotic symptoms, typically measured by the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS), and the incidence of adverse effects.
Comparative Clinical Trial Data
| Parameter | Melperone | Risperidone | Olanzapine | Quetiapine |
| PANSS/BPRS Total Score Reduction | Significant improvement in GAS score; modest improvement in BPRS in treatment-resistant patients.[1] | ~21-46% reduction in PANSS total score.[2][3] | ~25-36% reduction in PANSS total score.[2][3] | ~31% reduction in PANSS total score.[2] |
| Incidence of Extrapyramidal Symptoms (EPS) | Low, not associated with worsening of EPS.[1] | 19.7% - 55.1%[4] | 11.4% - 35.8%[4] | 2.6% - 39.5%[4] |
| Effect on Prolactin Levels | No significant increase in males; some increase in females.[5] | Significant and sustained increase.[6][7] | Mild and transient increase.[7] | Minimal to no effect.[6] |
| Weight Gain | Not associated with a significant increase in BMI.[8] | Intermediate risk.[2] | High risk.[2] | Low to intermediate risk.[2] |
Data is aggregated from multiple clinical trials and may vary based on study design, patient population, and dosage.
In a study on treatment-resistant schizophrenia, Melperone was not associated with a worsening of extrapyramidal symptoms, an elevation in plasma prolactin levels, or an increase in body mass index (BMI).[1] Another study found that Melperone did not result in significant weight gain compared to clozapine.[8] For male patients, post-treatment prolactin levels with Melperone were not significantly different from clozapine and were significantly lower than typical neuroleptics.[5]
Visualizing Mechanisms and Workflows
Signaling Pathway of Atypical Antipsychotics
Caption: Melperone's dual antagonism of D2 and 5-HT2A receptors.
Experimental Workflow for Atypical Antipsychotic Validation
Caption: A streamlined workflow for validating an atypical antipsychotic.
References
- 1. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A comparison of two doses of melperone, an atypical antipsychotic drug, in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cfdm.de [cfdm.de]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Melperone: A Head-to-Head Comparison with Other Butyrophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Melperone, an atypical antipsychotic of the butyrophenone class, with other notable butyrophenones such as Haloperidol, Trifluperidol, and Spiperone. The information is intended to support research and drug development efforts by presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.
Executive Summary
Melperone is structurally related to typical butyrophenone antipsychotics like haloperidol but exhibits an atypical pharmacological profile.[1][2] This is characterized by a lower affinity for dopamine D2 receptors and a significant antagonism of serotonin 5-HT2A receptors, a profile it shares with other atypical antipsychotics.[1][3][4] This unique receptor binding profile is thought to contribute to its antipsychotic effects with a reduced incidence of extrapyramidal symptoms (EPS) compared to its typical counterparts.[1][3][5] Clinical data suggests that while maintaining efficacy, Melperone may offer a better-tolerated option for certain patient populations.
Quantitative Data Comparison
Receptor Binding Affinity
The following table summarizes the receptor binding affinities (Kd/Ki in nM) of Melperone and other selected butyrophenones for key neurotransmitter receptors. Lower values indicate higher affinity.
| Receptor | Melperone (Kd)[6] | Haloperidol (Ki) | Trifluperidol (Ki)[3] | Spiperone (Ki) |
| Dopamine D2 | 180 | 0.517[1] | 0.17[3] | ~0.06[7] |
| Dopamine D3 | - | 0.71 | - | ~0.1[7] |
| Dopamine D4 | - | 5.1 | 1.1 | - |
| Serotonin 5-HT2A | 102 | 3.7 | 1.2 | 1.5 |
| Serotonin 5-HT1A | 2200 | 3600[8] | - | 130 |
| α1-Adrenergic | 180 | 5.2 | 1.6 | 1.2 |
| α2-Adrenergic | 150 | 1800 | - | - |
| Histamine H1 | 580 | 29 | 16 | 13 |
| Muscarinic M1 | >10000 | 2900 | - | >10000 |
Data for Haloperidol, Trifluperidol, and Spiperone are compiled from multiple sources where available, and some values have been rounded. The original sources should be consulted for specific experimental conditions.
Clinical Side Effect Profile: Melperone vs. Haloperidol
A double-blind study directly compared the side effect profiles of Melperone and Haloperidol in patients with schizophrenia over 42 days.[9]
| Side Effect Category | Melperone (375 mg/day) | Haloperidol (15 mg/day) | Statistical Significance |
| Psychic | |||
| Asthenia | Less severe | More severe | p<0.05 |
| Sleepiness/Sedation | Less severe | More severe | p<0.05 |
| Increased Sleep Duration | Less severe | More severe | p<0.05 |
| Emotional Indifference | Less severe | More severe | p<0.05 |
| Neurological | |||
| Hypokinesia/Akinesia | Less frequent | More frequent | p<0.05 |
| Autonomic | |||
| Increased Salivation | Similar | Similar | Not Significant |
| Other Autonomic Effects | More common and severe | Less common and severe | p<0.05 |
| Endocrine | |||
| Prolactin (PRL) Increase | Significant | Significant | - |
| Cortisol Increase | Significant | Not Significant | p<0.05 |
Experimental Protocols
Receptor Binding Affinity Assays
Objective: To determine the affinity of butyrophenones for various neurotransmitter receptors.
Methodology:
-
Preparation of Cell Membranes: Membranes are prepared from cell lines (e.g., CHO or HEK-293) recombinantly expressing the human receptor of interest (e.g., Dopamine D2L).[1]
-
Radioligand Binding: A specific concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the cell membrane preparation.[1]
-
Competitive Inhibition: The incubation is performed in the presence of various concentrations of the unlabeled test compound (e.g., Melperone, Haloperidol).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
Clinical Trial for Side Effect Comparison
Objective: To compare the side effect profiles of Melperone and Haloperidol in a clinical setting.
Methodology (based on a double-blind study[9]):
-
Patient Population: Acutely exacerbated schizophrenic patients were recruited for the study.
-
Study Design: A randomized, double-blind, parallel-group study was conducted over 42 days.
-
Treatment Arms:
-
Melperone group (n=20) received 375 mg/day.
-
Haloperidol group (n=18) received 15 mg/day.
-
-
Assessments: Side effects were systematically evaluated using:
-
UKU Side Effect Rating Scale: For psychic, neurological, and autonomic side effects.
-
Mini-Mental State Examination (MMSE): For cognitive function.
-
Laboratory Tests: Complete blood count and routine biochemistry.
-
Endocrine Measures: Plasma levels of prolactin (PRL) and cortisol.
-
Cardiovascular and Neurological Monitoring: Electrocardiogram (ECG) and EEG-mapping.
-
-
Statistical Analysis: The differences in side effect scores and biological measures between the two groups were analyzed for statistical significance (p<0.05).
Signaling Pathways and Mechanisms of Action
Butyrophenones exert their primary therapeutic effects through the modulation of dopaminergic and serotonergic signaling pathways in the central nervous system. The diagram below illustrates the principal mechanism of action.
Caption: Butyrophenone mechanism via D2 and 5-HT2A receptor antagonism.
Melperone's atypical profile is attributed to its potent 5-HT2A antagonism relative to its weaker D2 antagonism. This is in contrast to typical butyrophenones like haloperidol, which are potent D2 antagonists with less significant 5-HT2A activity. The blockade of 5-HT2A receptors is thought to enhance dopamine release in certain brain regions, potentially mitigating the motor side effects associated with strong D2 blockade and improving negative symptoms of schizophrenia.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a preclinical to clinical comparison of novel butyrophenone candidates against a standard like Haloperidol.
Caption: Drug development workflow for a novel butyrophenone antipsychotic.
This structured approach ensures that only candidates with a promising efficacy and safety profile, as determined through rigorous preclinical and phased clinical testing, advance toward potential therapeutic use. Head-to-head comparison trials in late-stage development are crucial for establishing the relative benefits and risks compared to existing treatments.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. Dopamine receptor binding predicts clinical and pharmacological potencies of antischizophrenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spiperone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Dopamine receptor parameters detected by [3H]spiperone depend on tissue concentration: analysis and examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Haloperidol - Wikipedia [en.wikipedia.org]
- 9. scielo.br [scielo.br]
Efficacy of Melperone Hydrochloride Versus Typical Antipsychotics on Negative Symptoms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Melperone hydrochloride, an atypical antipsychotic, against traditional typical antipsychotics in the management of negative symptoms associated with schizophrenia. The information presented is based on available clinical data and pharmacological profiles.
Introduction
Negative symptoms in schizophrenia, such as blunted affect, alogia, avolition, anhedonia, and asociality, are significant contributors to the long-term morbidity of the disorder and are often less responsive to treatment than positive symptoms. Typical antipsychotics, primarily dopamine D2 receptor antagonists, have limited efficacy against negative symptoms and can sometimes induce secondary negative symptoms. This compound, a butyrophenone derivative classified as an atypical antipsychotic, exhibits a distinct pharmacological profile that may offer advantages in treating negative symptoms. This guide synthesizes the available evidence to compare the efficacy of Melperone with that of typical antipsychotics on this critical treatment domain.
Signaling Pathways and Mechanism of Action
The therapeutic effects and side-effect profiles of antipsychotic medications are largely determined by their interactions with various neurotransmitter receptors.
Typical Antipsychotics: The primary mechanism of action for typical antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway, which is effective in treating positive symptoms. However, their strong affinity for D2 receptors in other pathways, such as the nigrostriatal and tuberoinfundibular pathways, is associated with extrapyramidal symptoms (EPS) and hyperprolactinemia, respectively. This potent D2 blockade is also thought to contribute to secondary negative symptoms.
This compound: Melperone demonstrates a multi-receptor antagonist profile. It acts as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors.[1][2] Its affinity for D2 receptors is weaker than that of many typical antipsychotics, which is believed to contribute to a lower risk of EPS.[1][3] The blockade of 5-HT2A receptors is a key feature of many atypical antipsychotics and is hypothesized to enhance dopamine release in certain brain regions, potentially alleviating negative symptoms and improving cognitive function. The ratio of D4 to D2 receptor occupancy for melperone has been shown to be similar to that of clozapine, an atypical antipsychotic known for its efficacy in treatment-resistant schizophrenia and its effects on negative symptoms.[1]
Figure 1: Simplified signaling pathways of typical antipsychotics and Melperone.
Comparative Efficacy on Negative Symptoms
Direct, quantitative head-to-head clinical trials comparing this compound with typical antipsychotics specifically on negative symptoms are limited in the publicly available literature. The following tables summarize the available data.
Direct Comparative Study (Qualitative Data)
One of the key comparative studies was conducted by Bjerkenstedt (1989). While the full quantitative data on negative symptom scales are not detailed in the abstract, the overall clinical findings are summarized below.
| Parameter | This compound | Thiothixene (Typical Antipsychotic) | Reference |
| Overall Psychotic Morbidity | Significant reduction | Significant reduction | [1] |
| Difference in Clinical Ratings | No significant difference between the two drugs | No significant difference between the two drugs | [1] |
| Extrapyramidal Side Effects | Fewer instances reported | More instances reported | [1] |
Note: This study suggests comparable overall efficacy with a better side-effect profile for Melperone, which could imply a better outcome for negative symptoms by reducing secondary negative symptoms. However, without specific scale data, this remains an inference.
Melperone Efficacy on Negative Symptoms (Non-Comparative Study)
A study by Meltzer et al. (2004) evaluated the efficacy of two different doses of Melperone on psychopathology, including negative symptoms, in patients with schizophrenia. Although this study did not include a typical antipsychotic comparator, it provides quantitative data on Melperone's effect on the Scale for the Assessment of Negative Symptoms (SANS).
| Treatment Group | Baseline SANS Score (Mean) | Week 6 SANS Score (Mean) | Change from Baseline (Mean) | Reference |
| Melperone 100 mg/day | Data not specified in abstract | Data not specified in abstract | No significant difference between doses | [2][3] |
| Melperone 400 mg/day | Data not specified in abstract | Data not specified in abstract | No significant difference between doses | [2][3] |
Experimental Protocols
Bjerkenstedt (1989): Melperone vs. Thiothixene
-
Study Design: A double-blind, comparative clinical trial.[1]
-
Participants: 81 female patients with a diagnosis of schizophrenic or paranoid psychosis.[1]
-
Intervention:
-
Duration: Not specified in the abstract.
-
Primary Outcome Measures: Clinical ratings of psychotic morbidity and assessment of extrapyramidal side effects.[1] Biochemical measures including HVA and prolactin in CSF and plasma were also analyzed.[1]
Meltzer et al. (2004): Two Doses of Melperone
-
Study Design: A 6-week, randomized, double-blind clinical trial.[2]
-
Participants: 34 acutely hospitalized patients with schizophrenia.[2]
-
Intervention:
-
Primary Outcome Measures:
-
Psychopathology: Brief Psychiatric Rating Scale (BPRS), Scale for the Assessment of Negative Symptoms (SANS), Schedule for Affective Disorders and Schizophrenia-Disorganization subscale, and the Global Assessment Scale (GAS).[2][3]
-
Side Effects: Assessment of EPS, plasma prolactin (pPRL) levels, and Body Mass Index (BMI).[2]
-
Figure 2: Generalized workflow for a comparative antipsychotic clinical trial.
Conclusion
The available evidence suggests that this compound may offer an advantage over typical antipsychotics in the management of schizophrenia by providing comparable overall efficacy with a lower burden of extrapyramidal side effects.[1] This improved tolerability is crucial, as drug-induced motor side effects can manifest as or worsen secondary negative symptoms. The atypical receptor binding profile of Melperone, particularly its 5-HT2A antagonism in addition to modest D2 blockade, provides a pharmacological rationale for a potential direct beneficial effect on primary negative symptoms.[1][2]
However, there is a notable scarcity of direct, head-to-head clinical trials with robust, quantitative data comparing Melperone to typical antipsychotics on validated negative symptom scales. The existing studies are often dated or lack a relevant comparator arm. Therefore, while the theoretical and indirect evidence is promising, further well-designed, large-scale comparative trials are necessary to definitively establish the superiority of this compound over typical antipsychotics for the treatment of negative symptoms in schizophrenia. Future research should focus on utilizing modern diagnostic criteria and comprehensive assessment scales for negative symptoms to provide conclusive evidence for clinicians and researchers.
References
Weight Gain Liability of Melperone Compared to Other Atypical Antipsychotics: An Analysis of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
The propensity of atypical antipsychotics to induce weight gain and metabolic disturbances remains a significant clinical challenge. While the metabolic side effects of many second-generation antipsychotics are well-documented in animal models, data on melperone, a butyrophenone derivative, is notably sparse, precluding a direct quantitative comparison based on preclinical studies. This guide synthesizes the available animal study data for prominent atypical antipsychotics—olanzapine, risperidone, quetiapine, and ziprasidone—and provides a qualitative comparison with melperone based on its receptor binding profile and limited clinical observations.
Comparative Analysis of Weight Gain in Animal Models
Animal studies, primarily in rodents, have been instrumental in elucidating the weight gain potential of various atypical antipsychotics. These studies consistently demonstrate that olanzapine and clozapine are associated with the most significant weight gain, while risperidone and quetiapine show an intermediate risk. Ziprasidone and aripiprazole are generally considered to have a lower risk of inducing weight gain[1].
Unfortunately, a comprehensive search of the scientific literature reveals a lack of dedicated animal studies investigating the weight gain effects of melperone in direct comparison to other atypical antipsychotics. The majority of preclinical research on melperone has focused on its cardiovascular, antiarrhythmic, and central nervous system effects[2][3][4]. One clinical report suggests that melperone produces significantly less weight gain than clozapine and a similar amount to typical antipsychotics; however, this has not been substantiated in controlled animal models.
The following table summarizes quantitative data from key animal studies on the weight gain effects of commonly prescribed atypical antipsychotics.
Table 1: Summary of Weight Gain Effects of Atypical Antipsychotics in Animal Studies
| Antipsychotic | Animal Model | Duration | Dosage | Key Findings on Weight Gain | Reference |
| Olanzapine | Female Sprague-Dawley Rats | 10 days | 1.2 mg/kg/day (gavage) | Significant increase in body weight compared to controls.[5][6] | [5][6] |
| Female C57BL/6J Mice | 4 weeks | Daily in peanut butter pills | Significant weight increase and increased relative fat mass.[7] | [7] | |
| Risperidone | Female C57BL/6J Mice | 4 weeks | Daily in peanut butter pills | Significant weight increase, with more relative lean mass compared to controls.[7] | [7] |
| C57BL/6J Mice | 48 days | 80 µ g/day in drinking water | 2.80 g weight increase by day 48.[8] | [8] | |
| Quetiapine | Female C57BL/6J Mice | 4 weeks | Daily in peanut butter pills | Significant weight increase, but no significant effect on relative body composition.[7] | [7] |
| Ziprasidone | Female C57BL/6J Mice | 4 weeks | Daily in peanut butter pills | Significant weight increase, but no significant effect on relative body composition.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols from the cited studies.
Olanzapine-Induced Weight Gain in Rats
-
Animal Model: Female Sprague-Dawley rats.
-
Housing: Individually housed with ad libitum access to food and water.
-
Drug Administration: Olanzapine (1.2 mg/kg/day) or vehicle administered via gavage for 10 consecutive days.
-
Parameters Measured: Body weight was recorded daily. Food consumption and gross motor activity were also monitored.
-
Key Findings: This protocol demonstrated a significant increase in body weight in the olanzapine-treated group, which was associated with increased food intake and reduced motor activity[5][6].
Atypical Antipsychotic-Induced Weight Gain in Mice
-
Animal Model: Female C57BL/6J mice.
-
Acclimation: Mice were individually housed and acclimated to receiving placebo peanut butter pills for one week.
-
Drug Administration: Atypical antipsychotics (olanzapine, quetiapine, ziprasidone, or risperidone) were administered daily for 4 weeks in peanut butter pills.
-
Parameters Measured: Weekly measurements of food intake and body weight. Body composition (fat and lean mass) was determined at the end of the study.
-
Key Findings: This model successfully induced weight gain with all tested antipsychotics and allowed for the differentiation of their effects on body composition[7].
Signaling Pathways and Mechanisms of Weight Gain
The weight-gain-inducing effects of atypical antipsychotics are thought to be mediated by their interactions with various neurotransmitter receptors, particularly histamine H1, serotonin 5-HT2C, and dopamine D2 receptors. Antagonism at H1 and 5-HT2C receptors is strongly correlated with increased appetite and subsequent weight gain.
The following diagram illustrates the proposed signaling pathway involved in atypical antipsychotic-induced weight gain.
Melperone: A Qualitative Assessment
In the absence of direct comparative animal data, an examination of melperone's receptor binding profile can offer some insight into its potential for weight gain. Melperone is characterized as an atypical antipsychotic with a low affinity for dopamine D2 receptors[9]. This is a notable distinction from many other atypical antipsychotics. While its affinities for histamine H1 and serotonin 5-HT2C receptors are not as extensively documented in the context of metabolic side effects, its primary characterization suggests a different pharmacological profile that may contribute to a lower propensity for weight gain compared to agents with high H1 and 5-HT2C receptor antagonism.
Experimental Workflow
The following diagram outlines a general experimental workflow for assessing antipsychotic-induced weight gain in a rodent model.
Conclusion
Preclinical animal models provide a valuable platform for comparing the weight gain liabilities of atypical antipsychotics. The available data clearly indicate a hierarchy of risk among commonly used agents, with olanzapine consistently demonstrating the most pronounced effects.
The lack of direct comparative animal studies for melperone is a significant knowledge gap. Based on its receptor binding profile, particularly its low affinity for D2 receptors, it is plausible that melperone has a lower propensity for weight gain than other atypical antipsychotics. However, dedicated preclinical studies are imperative to substantiate this hypothesis and to provide a quantitative basis for comparison. Future research should aim to include melperone in head-to-head animal studies with other atypical antipsychotics to definitively characterize its metabolic side effect profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Melperone - Wikipedia [en.wikipedia.org]
- 3. Clinical melperone treatment blocks D2-dopamine receptors in the human brain as determined by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olanzapine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Atypical neuroleptics have low affinity for dopamine D2 receptors or are selective for D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Melperone and Risperidone on Cognitive Function in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antipsychotic drugs melperone and risperidone, with a specific focus on their effects on cognitive function as observed in preclinical animal models. While both are utilized in the management of psychosis, their distinct pharmacological profiles may lead to differential impacts on cognitive domains. This analysis is intended to inform researchers and drug development professionals by synthesizing available preclinical data, detailing experimental methodologies, and illustrating relevant biological pathways.
Mechanisms of Action: A Tale of Two Antipsychotics
Both melperone and risperidone exert their antipsychotic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[1][2][3][4][5] However, the nuances of their receptor binding affinities and broader pharmacological activities contribute to their unique therapeutic and side-effect profiles, which may extend to their influence on cognition.
Melperone , a butyrophenone antipsychotic, demonstrates a weak affinity for D2 receptors.[4] This characteristic is thought to contribute to a lower risk of extrapyramidal symptoms.[6][7] Its mechanism also involves antagonism of 5-HT2A receptors and some activity at alpha-adrenergic receptors.[1][7] The interplay between these receptor systems is believed to modulate dopamine and serotonin neurotransmission, which are crucial for mood, perception, and cognition.[1]
Risperidone , an atypical antipsychotic, is a potent antagonist of both D2 and 5-HT2A receptors.[2][5][8] Its high affinity for 5-HT2A receptors relative to D2 receptors is a hallmark of atypical antipsychotics and is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia, as well as its effects on cognitive function.[2][5] Risperidone also has antagonistic effects at alpha-1 and alpha-2 adrenergic receptors and histamine H1 receptors.[2][8]
Signaling Pathways
The therapeutic and cognitive effects of melperone and risperidone are mediated through complex intracellular signaling cascades initiated by their interaction with dopamine and serotonin receptors.
Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor Signaling Pathway
Comparative Efficacy on Cognitive Function in Animal Models
Direct comparative preclinical studies of melperone and risperidone on cognitive function are limited. The following sections summarize the available evidence for each drug, primarily from studies using animal models of cognitive impairment, such as those induced by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) or MK-801, which are used to model schizophrenia-like cognitive deficits.[9][10]
Melperone
Preclinical data on the cognitive effects of melperone in animal models are not as extensive as for risperidone. However, its atypical antipsychotic profile suggests potential benefits. One study in patients with schizophrenia showed that treatment with melperone was associated with improvements in executive function.[6][7][11] While this is a clinical finding, it provides a basis for further investigation in animal models. Animal studies have characterized melperone as an atypical neuroleptic with a limbic mode of action, which may have implications for its cognitive effects.[7]
Risperidone
Numerous studies have investigated the effects of risperidone on cognitive function in various animal models.
-
Recognition Memory: In a study using a phencyclidine-induced deficit model in rats, concurrent administration of risperidone did not show protective effects against the impairment in object recognition memory.[12] However, another study found that risperidone reversed spatial object recognition impairment induced by acute MK-801 treatment in rats.[13]
-
Learning and Memory: In a study with naive and MK-801-treated rats, risperidone showed some positive effects on learning and memory in the modified elevated plus maze and the Morris water maze tasks.[14] Specifically, it reversed the MK-801-induced prolongation in transfer latency and shortened the MK-801-induced elongation in the distance to the platform in the Morris water maze.[14] In a mouse model of Alzheimer's disease, risperidone was found to ameliorate cognitive and hippocampal synaptic impairments induced by Aβ1-42.[15]
Summary of Preclinical Cognitive Effects
| Cognitive Domain | Melperone | Risperidone |
| Executive Function | Improved in a clinical study with schizophrenia patients.[6][7][11] | Data from animal models is less specific to this domain. |
| Recognition Memory | Limited preclinical data available. | Mixed results in animal models; may depend on the specific model of cognitive impairment.[12][13] |
| Learning & Memory | Limited preclinical data available. | Has shown some beneficial effects in animal models of cognitive impairment.[14][15] |
Note: The comparison is limited by the disparity in the volume of available preclinical research for the two compounds.
Experimental Protocols
Standardized behavioral paradigms are crucial for assessing cognitive function in animal models. The following are detailed methodologies for two commonly used tests.
Novel Object Recognition (NOR) Test
This test assesses recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.
Novel Object Recognition Experimental Workflow
Methodology:
-
Habituation: The animal is allowed to freely explore an open-field arena for a set period (e.g., 5-10 minutes) on one or more days leading up to the test. This is done to reduce novelty-induced stress.[16]
-
Familiarization/Sample Phase: The animal is placed back in the arena which now contains two identical objects. The animal is allowed to explore the objects for a defined period (e.g., 5-10 minutes).[16]
-
Retention Interval: The animal is returned to its home cage for a specific delay period, which can range from a few minutes to 24 hours or longer, to test short-term or long-term memory, respectively.
-
Test Phase: The animal is returned to the arena where one of the original objects has been replaced by a novel object. The time the animal spends actively exploring each object (e.g., sniffing, touching) is recorded for a set duration (e.g., 5 minutes).[16]
-
Data Analysis: A discrimination index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time of both objects. A preference for the novel object indicates successful recognition memory.
Morris Water Maze (MWM)
This test is a widely used tool to assess hippocampal-dependent spatial learning and memory.[1][8]
Methodology:
-
Apparatus: A large circular pool is filled with opaque water and contains a hidden escape platform submerged just below the surface.[3][8] Visual cues are placed around the room to be used by the animal for navigation.[3][8]
-
Acquisition Phase (Spatial Learning): Over several consecutive days, the animal undergoes multiple trials per day. In each trial, the animal is placed into the pool from different starting locations and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. If the animal fails to find the platform within a set time (e.g., 60 seconds), it is guided to it.[1]
-
Probe Trial (Memory Retention): 24 hours after the final acquisition trial, the platform is removed from the pool, and the animal is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured.[1]
-
Data Analysis: A shorter escape latency across acquisition trials indicates learning. In the probe trial, a significant amount of time spent in the target quadrant indicates good spatial memory.
Conclusion
Both melperone and risperidone are important tools in the management of psychosis. Based on the available preclinical evidence, risperidone has been more extensively studied for its effects on cognitive function in animal models, with some studies suggesting potential benefits in specific cognitive domains and in certain models of cognitive impairment. The data for melperone in this context is more limited, highlighting a need for further preclinical investigation to fully understand its cognitive profile. The differences in their receptor binding profiles suggest that their effects on cognition may be distinct. Future head-to-head comparative studies in animal models are warranted to provide a clearer understanding of their relative impacts on cognitive function and to guide the development of novel antipsychotics with enhanced cognitive-enhancing properties.
References
- 1. Morris water maze [bio-protocol.org]
- 2. Novel object recognition test [bio-protocol.org]
- 3. mmpc.org [mmpc.org]
- 4. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effect of melperone, an atypical antipsychotic drug, on cognitive function in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 9. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study to Determine Whether There Are Any Cognitive or Motor Effects From Taking the Medicine Risperidone. | MedPath [trial.medpath.com]
- 12. Effect of pretreatment with risperidone on phencyclidine-induced disruptions in object recognition memory and prefrontal cortex parvalbumin immunoreactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Risperidone reverses the spatial object recognition impairment and hippocampal BDNF-TrkB signalling system alterations induced by acute MK-801 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of risperidone on learning and memory in naive and MK-801-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Risperidone ameliorated Aβ1-42-induced cognitive and hippocampal synaptic impairments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Melperone Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Melperone hydrochloride, ensuring the protection of personnel and the environment.
Regulatory Classification
Based on current data, this compound is not classified as a controlled substance by the U.S. Drug Enforcement Administration (DEA). Furthermore, it is not listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA). While it is harmful if swallowed, it does not typically meet the criteria for characteristic hazardous waste (ignitability, corrosivity, or reactivity). Therefore, in most laboratory settings, it can be managed as a non-hazardous pharmaceutical waste. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for final determination and guidance based on local and state regulations.
Disposal Procedures for this compound
The recommended disposal route for this compound from a laboratory setting is through a licensed chemical waste management company. This ensures the substance is handled and disposed of in accordance with all federal, state, and local regulations.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "Non-hazardous Pharmaceutical Waste" or as directed by your institution's EHS department.
-
Do not mix this compound waste with other waste streams, such as hazardous chemical waste, biohazardous waste, or sharps.
-
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure lid for collecting this compound waste.
-
For solid forms, a sturdy plastic or glass container is suitable.
-
For solutions, ensure the container is appropriate for liquids and will not degrade.
-
-
Labeling:
-
Properly label the waste container with the following information:
-
The words "Waste this compound"
-
The full chemical name: 1-(4-Fluorophenyl)-4-(4-methyl-1-piperidinyl)-1-butanone hydrochloride
-
Any known hazards (e.g., "Harmful if Swallowed")
-
The date accumulation started.
-
-
-
Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's contracted chemical waste vendor.
-
Do not dispose of this compound down the drain or in the regular trash.[1] While at-home disposal instructions for non-controlled substances sometimes suggest mixing with unappealing substances and placing them in the trash, this is not a best practice for a laboratory setting.[2][3]
-
Summary of Disposal Options
| Disposal Method | Suitability for Laboratory Setting | Key Requirements |
| Licensed Chemical Waste Vendor | Highly Recommended | Proper segregation, containerization, and labeling. |
| Reverse Distributor | Not typically applicable for lab reagents | Primarily for unused, unexpired pharmaceuticals in a clinical setting. |
| Incineration | Preferred method for many pharmaceuticals | Often the final disposal method used by waste vendors. |
| Landfill | Not recommended for laboratory chemicals | Permissible for some non-hazardous waste but carries environmental risks. |
| Sewer/Drain Disposal | Prohibited | Can harm aquatic life and contaminate water supplies.[1] |
Decision Workflow for this compound Disposal
Caption: Decision workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental stewardship.
References
Personal protective equipment for handling Melperone hydrochloride
Safe Handling Protocol for Melperone Hydrochloride
This document provides essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Adherence to the following protocols is crucial for minimizing exposure and ensuring safe use.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure should be conducted to determine the appropriate level of PPE.[3] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face | Safety Goggles and/or Face Shield | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[4][5] |
| Hand Protection | Double-Gloving with Chemical-Resistant Gloves | Wear two pairs of powder-free nitrile or neoprene gloves. The inner glove should be under the gown cuff and the outer glove over it.[4][6] Change gloves immediately if contaminated, torn, or punctured.[6] |
| Body Protection | Disposable, Low-Permeability Gown | A disposable gown made of a material like polyethylene-coated polypropylene with a solid front, long sleeves, and tight-fitting cuffs is required to prevent skin contact.[4][6] |
| Respiratory | N95 Respirator or Higher | Recommended when handling the powder outside of a certified chemical fume hood to avoid inhaling dust particles.[2][5][7] Use should be in accordance with a comprehensive respiratory protection program.[3] |
Operational and Handling Plan
A systematic approach to handling this compound, from preparation to clean-up, is essential for safety.
Step 1: Preparation and Engineering Controls
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[7]
-
Ventilation: Ensure the work area is well-ventilated.[2]
-
Safety Equipment: Confirm that a safety shower and eye wash station are readily accessible before beginning work.[2][7]
-
Pre-planning: Review the Safety Data Sheet (SDS) and this protocol thoroughly. Assemble all necessary materials and PPE before handling the compound.
Step 2: Handling Procedure
-
Avoid Dust: Handle the solid chemical carefully to avoid the formation of dust and aerosols.[2][7]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly. This compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF).
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][2] Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1]
-
Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing.[7]
Step 3: Post-Handling and Clean-up
-
Decontamination: Decontaminate all surfaces and equipment after use.
-
PPE Removal: Remove outer gloves first and dispose of them in a sealed container. Remove gowns and other PPE before leaving the work area to prevent cross-contamination.[6]
Storage and Disposal Plan
Storage:
-
Solid Form: Store the crystalline solid at -20°C for long-term stability (≥4 years). Keep the container tightly sealed in a cool, well-ventilated area.[2]
-
Solutions: For prepared stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[2][8] Ensure containers are sealed and protected from moisture.[2]
Disposal:
-
Regulations: All waste materials must be disposed of in accordance with local, state, and federal regulations.[1][2]
-
Preferred Method: The best practice for disposal is to use a licensed professional waste disposal service or a drug take-back program.[9][10]
-
Alternative Method: If a take-back program is not available, mix the this compound with an undesirable substance like used coffee grounds or cat litter.[11][12][13] Place the mixture into a sealable container (e.g., a plastic bag) to prevent leakage and dispose of it in the trash.[11][13] Do not flush down the drain unless specifically instructed by local authorities.[11]
Quantitative Data Summary
The following tables provide key quantitative data for this compound.
Table 1: Acute Toxicity Data (LD50)
| Route | Species | Dosage |
|---|---|---|
| Oral | Mouse | 230 mg/kg[1] |
| Oral | Rat | 330 mg/kg[1] |
| Subcutaneous | Mouse | 230 mg/kg[1] |
| Subcutaneous | Rat | 220 mg/kg[1] |
| Intravenous | Mouse | 35 mg/kg[1] |
| Intravenous | Rat | 40 mg/kg[1] |
Table 2: Solubility and Storage
| Parameter | Value |
|---|---|
| Solubility | |
| Ethanol | ~20 mg/mL |
| DMSO | ~20 mg/mL |
| DMF | ~30 mg/mL |
| PBS (pH 7.2) | ~2 mg/mL[8] |
| Storage Stability | |
| Solid (at -20°C) | ≥ 4 years |
| Solution (at -80°C) | 6 months[2][8] |
| Solution (at -20°C) | 1 month[2][8] |
Experimental Workflow Visualization
The following diagram illustrates the standard operational workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Potential Exposures and PPE Recommendations | Substance Use | CDC [cdc.gov]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. osha.gov [osha.gov]
- 7. documents.tocris.com [documents.tocris.com]
- 8. glpbio.com [glpbio.com]
- 9. Medicine: Proper Disposal [nationwidechildrens.org]
- 10. emporiaks.gov [emporiaks.gov]
- 11. dea.gov [dea.gov]
- 12. fda.gov [fda.gov]
- 13. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
